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Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to [UL-13C6glc]Lactose Monohydrate

Abstract Stable isotope-labeled compounds are indispensable tools in modern scientific research, providing unparalleled precision in the elucidation of metabolic pathways, quantification of analytes, and understanding of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope-labeled compounds are indispensable tools in modern scientific research, providing unparalleled precision in the elucidation of metabolic pathways, quantification of analytes, and understanding of drug disposition. Among these, [UL-13C6glc]Lactose Monohydrate stands out for its utility in gastroenterology, nutrition, and pharmaceutical development. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, and core applications. Moving beyond a simple recitation of facts, this document offers expert insights into the causality behind experimental choices, presenting field-proven protocols and validation systems for researchers, scientists, and drug development professionals. We aim to equip the scientific community with the foundational knowledge and practical methodologies required to leverage this powerful tracer molecule to its full potential.

Elucidation of the Chemical Structure

[UL-13C6glc]Lactose Monohydrate is a specialized form of lactose, a disaccharide naturally found in milk.[1][2] Its structure is defined by two key features: the isotopic labeling of its glucose unit and its crystallization with a single water molecule.

The systematic name, 4-O-β-D-galactopyranosyl-D-[UL-13C6]glucose, precisely describes its composition.[3][] A galactose molecule is linked to a glucose molecule via a β-1,4 glycosidic bond. The designation "[UL-13C6glc]" signifies that all six carbon atoms of the glucose moiety have been replaced with the heavy, non-radioactive carbon-13 (¹³C) isotope.[3][] This uniform labeling is critical for its use in mass spectrometry and nuclear magnetic resonance (NMR) based studies, as it provides a distinct and unambiguous mass shift.

The "Monohydrate" suffix indicates that each molecule of the labeled lactose is associated with one molecule of water (H₂O) in its stable, crystalline form.[][5] This water of hydration is an integral part of the crystal lattice and must be accounted for when calculating molecular weight and preparing solutions of precise concentrations.

Caption: Chemical structure of [UL-13C6glc]Lactose Monohydrate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a labeled compound is paramount for its effective use, from storage and handling to the design of robust analytical methods. The properties of [UL-13C6glc]Lactose Monohydrate are summarized below.

PropertyValueSource(s)
Systematic Name 4-O-β-D-galactopyranosyl-D-[UL-13C6]glucose[3][]
Molecular Formula C₆[¹³C]₆H₂₂O₁₁·H₂O[]
Molecular Weight 366.27 g/mol []
Isotopic Purity ≥98 atom % ¹³C[]
Chemical Purity ≥98% (by CP)[]
Appearance White to off-white powder
Storage Temperature -20°C[]

Expert Insight: The high isotopic and chemical purity are critical for its function as an internal standard or tracer. Impurities could interfere with analytical measurements, leading to inaccurate quantification. Storing at -20°C is recommended to prevent degradation and preserve its integrity over time.[]

Principle of Isotopic Labeling and Analytical Advantages

The core value of [UL-13C6glc]Lactose Monohydrate lies in its stable isotope label. Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive and can be used safely in human studies with minimal ethical and regulatory hurdles.[6][7]

The Causality of Choice—Why Use ¹³C?

  • Mass Spectrometry (MS): The primary application is in MS-based quantification. The labeled lactose and its metabolic products are heavier than their naturally occurring ¹²C counterparts. This mass difference allows an MS detector to distinguish between the exogenously administered (labeled) and endogenous (unlabeled) compound. When used as an internal standard, it co-elutes with the analyte during chromatography but is separated by mass, enabling highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[8][9]

  • Metabolic Tracer Studies: When ingested, the ¹³C-labeled glucose moiety is absorbed and enters the body's metabolic pools. By tracking the appearance of ¹³C in downstream metabolites (e.g., in blood, urine, or expired CO₂), researchers can non-invasively study lactose digestion, glucose absorption kinetics, and metabolic flux.[6][9] This is particularly valuable for diagnosing lactose malabsorption.[7]

  • Nuclear Magnetic Resonance (NMR): The ¹³C nucleus is NMR-active. While less sensitive than proton (¹H) NMR, ¹³C NMR provides detailed structural information. The high isotopic enrichment in [UL-13C6glc]Lactose Monohydrate significantly enhances the signal, facilitating structural elucidation and binding studies.

Key Applications in Research and Drug Development

The unique properties of [UL-13C6glc]Lactose Monohydrate make it a versatile tool across several scientific disciplines.

Gastroenterology: Lactose Digestion and Malabsorption Studies

The gold-standard non-invasive method for diagnosing lactose intolerance is the hydrogen breath test.[10] However, using a ¹³C-labeled substrate offers a more direct measure of digestion and absorption. Following ingestion of [UL-13C6glc]Lactose, the disaccharide must be cleaved by the enzyme lactase in the small intestine. The resulting ¹³C-glucose is then absorbed and metabolized, ultimately producing ¹³CO₂ which is exhaled. The rate and amount of ¹³CO₂ in the breath directly correlate with the efficiency of lactose digestion.[6][7]

Pharmaceutical Development: Excipient and Formulation Studies

Lactose monohydrate is one of the most widely used excipients in the pharmaceutical industry, acting as a filler or binder in tablets and capsules and as a carrier in dry powder inhalers.[1][2][11][12] Isotopically labeled lactose can be used as a tracer to:

  • Study the dissolution and release kinetics of a drug product.

  • Investigate the physical interaction between the drug substance and the excipient.

  • Assess the stability of the formulation under various conditions.

Analytical Chemistry: Internal Standard for Quantification

In bioanalytical and food science laboratories, accurate quantification of lactose is crucial. [UL-13C6glc]Lactose is an ideal internal standard for methods using liquid chromatography-mass spectrometry (LC-MS).[8][13] By adding a known amount of the labeled standard to a sample (e.g., milk, infant formula, or plasma), the concentration of unlabeled lactose can be determined with high accuracy, correcting for any sample loss or ionization variability during the analytical process.[8][13]

Field-Proven Experimental Workflow: Lactose Quantification in a Low-Lactose Product via LC-MS

This section provides a self-validating protocol for the quantification of residual lactose in a "lactose-free" dairy product, a common quality control challenge.

Objective: To accurately quantify lactose below the typical threshold level (e.g., <0.01 g/100 g) using [UL-13C6glc]Lactose Monohydrate as an internal standard.[14][15]

Experimental Design & Rationale

The workflow employs a protein precipitation step for sample cleanup, followed by hydrophilic interaction liquid chromatography (HILIC) for separation, and tandem mass spectrometry (MS/MS) for detection. The HILIC column is chosen for its superior retention of polar analytes like sugars.[14] The stable isotope-labeled internal standard is critical for achieving the required precision and accuracy at low concentrations.[13]

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Weigh Sample (e.g., 1g of low-lactose milk) B 2. Add Internal Standard (Known conc. of [UL-13C6glc]Lactose) A->B C 3. Protein Precipitation (Add Acetonitrile, Vortex) B->C D 4. Centrifuge (10,000 rpm, 10 min) C->D E 5. Collect Supernatant (Dilute for analysis) D->E F 6. Inject Sample into UHPLC-HILIC System E->F Transfer to vial G 7. Chromatographic Separation (Lactose & ¹³C-Lactose co-elute) F->G H 8. Tandem MS Detection (Monitor specific mass transitions) G->H I 9. Integrate Peak Areas (Analyte & Internal Standard) H->I Generate Chromatograms J 10. Calculate Area Ratio (Lactose / ¹³C-Lactose) I->J K 11. Quantify Concentration (Using calibration curve) J->K caption Fig 2: Workflow for Lactose Quantification using LC-MS/MS

Caption: Workflow for Lactose Quantification using LC-MS/MS.

Detailed Step-by-Step Protocol

Materials:

  • [UL-13C6glc]Lactose Monohydrate

  • Acetonitrile (LC-MS grade)

  • Ultrapure Water

  • Low-lactose or lactose-free product sample

  • Microcentrifuge tubes and centrifuge

  • Autosampler vials

Protocol Steps:

  • Internal Standard (IS) Stock Preparation:

    • Accurately weigh ~10 mg of [UL-13C6glc]Lactose Monohydrate.

    • Dissolve in a known volume of 50:50 acetonitrile/water to create a 1 mg/mL stock solution.

    • Causality Insight: Using a 50:50 solvent mix ensures solubility and compatibility with the initial mobile phase.

    • Perform serial dilutions to create a working IS solution (e.g., 40 µg/mL).[8]

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards of unlabeled lactose (0.2 to 100 µg/mL).[8]

    • Spike each calibrator with the IS working solution to achieve the same final IS concentration in all standards.

    • Self-Validation: This ensures the ratio of analyte to IS is solely dependent on the analyte concentration, forming the basis of quantification.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the homogenized liquid dairy sample into a 15 mL centrifuge tube.

    • Add 900 µL of 70% acetonitrile aqueous solution containing the internal standard.[14]

    • Vortex vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.

    • Causality Insight: Acetonitrile is an effective protein precipitating agent and is compatible with the HILIC mobile phase.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Carefully transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC with a HILIC column (e.g., BEH Amide, 2.5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of buffer (e.g., ammonium formate).

    • MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both unlabeled lactose and [UL-13C6glc]Lactose.

  • Data Processing:

    • Integrate the chromatographic peaks for both the analyte and the IS.

    • Calculate the peak area ratio (Lactose Area / IS Area).

    • Plot the peak area ratios of the calibration standards against their concentrations to generate a calibration curve.

    • Determine the concentration of lactose in the unknown sample by interpolating its peak area ratio from the calibration curve.

Conclusion

[UL-13C6glc]Lactose Monohydrate is more than just a labeled molecule; it is a precision tool that enables researchers to ask and answer complex biological and chemical questions with a high degree of confidence. Its applications in metabolic research, particularly in the non-invasive diagnosis of lactose malabsorption, and its role as an indispensable internal standard for quantitative analysis, underscore its value in both clinical and industrial settings. By understanding its fundamental structure and employing robust, validated methodologies as outlined in this guide, scientists and developers can ensure the integrity and accuracy of their results, driving innovation and deeper understanding in their respective fields.

References

  • Newcomer, A. D., McGill, D. B., Thomas, P. J., & Hofmann, A. F. (1975). An Isotope Technique for Measuring Lactose Absorption. PubMed. Available at: [Link]

  • Newcomer, A. D., McGill, D. B., Thomas, P. J., & Hofmann, A. F. (1975). An isotope technique for measuring lactose absorption. Gut, 16(10), 820–823. Available at: [Link]

  • National Center for Biotechnology Information. [UL-13C6gal]Lactose. PubChem Compound Summary for CID 139026156. Available at: [Link]

  • AUCO. (2025). What are the applications of lactose monohydrate?. Available at: [Link]

  • Pharmaffiliates. [UL-13C6gal]Lactose. Available at: [Link]

  • National Institute of Standards and Technology. Lactose monohydrate. NIST Chemistry WebBook. Available at: [Link]

  • Waters Corporation. Determination of Low Level Lactose in Dairy Products Using UHPLC-MS. Available at: [Link]

  • National Center for Biotechnology Information. [1-13Cglc]lactose monohydrate. PubChem Compound Summary for CID 90471260. Available at: [Link]

  • Królczyk, J. B., Dawidziuk, T., Janiszewska-Turak, E., & Sołowiej, B. (2016). Physico-chemical properties of lactose, reasons for and effects of its intolerance in humans – a review. Food Science and Technology, 36(1), 1-8. Available at: [Link]

  • Polifar. (2024). Exploring Lactose Monohydrate: Grades, Uses, and Advantages. Available at: [Link]

  • Ankit Cellulose. (2025). Lactose Monohydrate: A Key Excipient in Pharmaceutical Formulation. Available at: [Link]

  • Amor Pharma. (2025). Exploring the Versatility of Pharmaceutical Lactose - From Origins to Applications. Available at: [Link]

  • Kema, I. P., de Vries, R., & van der Ley, C. P. (2009). Analysis of [U-13C6]glucose in human plasma using liquid chromatography/isotope ratio mass spectrometry compared with two other mass spectrometry techniques. Rapid communications in mass spectrometry, 23(23), 3824–3830. Available at: [Link]

  • Shimadzu. (2020). Sensitive Simultaneous Analysis of Lactose, Allolactose, Lactulose and Saccharides Contained in Low Lactose Dairy Products. Available at: [Link]

  • CAMAG. Determination of Lactose in Dairy Products Using TLC-MS. Available at: [Link]

  • Fusch, G., Rochow, N., Choi, A., Fusch, C., & Pooyandjoo, S. (2011). Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry. Journal of Chromatography B, 879(31), 3759-3762. Available at: [Link]

  • Megazyme. LACTOSE Assay Procedure. Available at: [Link]

  • News-Medical.Net. (2024). Lactose Intolerance Testing: Methods, Interpretation, And Clinical Relevance. Available at: [Link]

Sources

Exploratory

[UL-13C6glc]Lactose Monohydrate CAS number and properties

Topic: [UL-13C6glc]Lactose Monohydrate CAS number and properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals. Precision Isotopologues in Metabolic Flux & Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [UL-13C6glc]Lactose Monohydrate CAS number and properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Precision Isotopologues in Metabolic Flux & Pharmaceutical Tracing

Executive Summary

[UL-13C6glc]Lactose Monohydrate is a stable isotope-labeled disaccharide where the glucose moiety is uniformly labeled with Carbon-13 (


), while the galactose moiety remains at natural abundance.[] This specific isotopologue serves as a critical probe in metabolic flux analysis (MFA), particularly for distinguishing the metabolic fates of the glucose and galactose components of lactose in lactation physiology, infant nutrition, and gut microbiome research. Furthermore, it is increasingly utilized as a non-radioactive tracer in solid-state NMR studies to elucidate the spatial distribution of excipients in pharmaceutical formulations.

Chemical Identity & Physicochemical Properties[2][3]

Nomenclature and Classification

The notation [UL-13C6glc] denotes "Uniformly Labeled" on the glucose ring. This distinction is vital; unlike uniformly labeled lactose (


), this compound allows researchers to track the glucose carbon skeleton independently after enzymatic hydrolysis by lactase.
Specifications Table
PropertySpecification
Chemical Name 4-O-

-D-Galactopyranosyl-D-[UL-

]glucose Monohydrate
Common Name [Glucose-

]Lactose Monohydrate
CAS Number None Assigned (Generic: 64044-51-5 applies to unlabeled parent)
Molecular Formula

Molecular Weight 366.27 g/mol (vs. 360.31 for unlabeled)
Isotopic Purity

99 atom %

(Glucose moiety)
Chemical Purity

98% (HPLC)
Solubility Soluble in water (approx. 200 g/L at 20°C); insoluble in ethanol
Appearance White crystalline powder

Technical Note on CAS: As with many specific positional isotopologues, [UL-13C6glc]Lactose does not have a unique Chemical Abstracts Service (CAS) registry number. For regulatory and safety data sheets (SDS), the CAS for unlabeled Lactose Monohydrate (64044-51-5 ) is referenced, often with a specific catalog identifier from the isotope manufacturer (e.g., Omicron, Cambridge Isotope Labs).

Structural Visualization

The following diagram illustrates the molecular structure, explicitly highlighting the


-labeled glucose ring (Red) versus the unlabeled galactose ring (Blue).

LactoseStructure Galactose Galactose (Unlabeled) C6H11O5 Linkage β-1,4-Glycosidic Bond Galactose->Linkage Glucose Glucose (UL-13C6) 13C6H11O6 Linkage->Glucose Water H2O (Hydrate) Glucose->Water Crystal Lattice

Applications in Research & Development

Metabolic Flux Analysis (MFA)

In metabolic research, [UL-13C6glc]Lactose is superior to fully labeled lactose for studying hexoneogenesis and the Leloir pathway .

  • Mechanism: Upon ingestion, lactase (LCT) hydrolyzes the disaccharide into [UL-

    
    ]Glucose and unlabeled Galactose.
    
  • Differentiation: This allows simultaneous monitoring of:

    • Glycolytic Flux: Tracing

      
       incorporation into pyruvate, lactate, and TCA cycle intermediates.
      
    • Galactose Clearance: Monitoring unlabeled galactose (via subtraction or parallel unlabeled controls) to assess liver function without isotopic interference from the glucose moiety.

Pharmaceutical Solid-State NMR

In drug formulation, lactose is a ubiquitous excipient. Using [UL-13C6glc]Lactose allows formulation scientists to utilize Solid-State


 NMR  to determine the spatial proximity of the excipient to the Active Pharmaceutical Ingredient (API).
  • Spin Diffusion Experiments: The high isotopic enrichment enhances the NMR signal by ~100-fold compared to natural abundance, allowing for precise measurement of spin diffusion rates, which correlate with domain size and mixing homogeneity in tablets.

Gut Microbiome & Breath Testing

While


-Urea is standard for H. pylori, 

-Lactose is used to diagnose lactase non-persistence (lactose intolerance).
  • Advantage: The labeled glucose is rapidly absorbed and oxidized to

    
     in lactase-persistent individuals. In non-persistent individuals, the lactose reaches the colon, where bacteria ferment it to 
    
    
    
    and short-chain fatty acids (SCFAs), delaying or altering the
    
    
    exhalation profile.

Experimental Protocols

Protocol A: Preparation of Internal Standard for LC-MS/MS

Objective: To prepare a calibration standard for quantifying lactose in biological matrices (plasma/urine).

  • Stock Solution (1 mg/mL):

    • Weigh 10.0 mg of [UL-13C6glc]Lactose Monohydrate.

    • Dissolve in 10.0 mL of LC-MS grade water.

    • Vortex for 60 seconds to ensure complete dissolution.

    • Storage: Aliquot and store at -20°C (Stable for 6 months).

  • Working Standard (10 µg/mL):

    • Dilute 100 µL of Stock Solution into 9.9 mL of 50:50 Acetonitrile:Water.

    • Use this to spike biological samples prior to protein precipitation.

Protocol B: In Vivo Metabolic Tracing (Oral Load)

Objective: To trace the oxidation rate of the glucose moiety in lactose.

  • Subject Prep: Fasting for >8 hours.

  • Dose Calculation: 25 g of total lactose containing a tracer enrichment.

    • Mix 24.5 g Unlabeled Lactose + 0.5 g [UL-13C6glc]Lactose.

    • Dissolve in 250 mL warm water.

  • Administration: Subject drinks solution within 2 minutes.

  • Sampling:

    • Breath: Collect breath samples into Exetainers at t=0, 15, 30, 45, 60, 90, 120, 180 min.

    • Plasma: Collect blood at t=0, 30, 60, 120 min (optional for flux analysis).

  • Analysis: Measure

    
     enrichment via Isotope Ratio Mass Spectrometry (IRMS).
    
Workflow Visualization: Metabolic Fate

The following diagram details the divergent pathways of the labeled vs. unlabeled moieties post-ingestion.

MetabolicFate Lactose [UL-13C6glc]Lactose (Oral Load) Lactase Lactase (Small Intestine) Lactose->Lactase Glc [UL-13C6]Glucose (Labeled) Lactase->Glc Gal Galactose (Unlabeled) Lactase->Gal Glycolysis Glycolysis (Rapid Oxidation) Glc->Glycolysis Transporters (GLUT) Leloir Leloir Pathway (Liver Clearance) Gal->Leloir Galactokinase CO2 13CO2 (Breath Test Marker) Glycolysis->CO2 TCA Cycle Glycogen Liver Glycogen (Unlabeled) Leloir->Glycogen

Data Interpretation & Quality Control

Mass Spectrometry Shifts

When analyzing by LC-MS (ESI-), the parent ion will exhibit a distinct mass shift.

  • Unlabeled Lactose:

    
     m/z.
    
  • [UL-13C6glc]Lactose:

    
     m/z (+6 Da shift).
    
  • Fragment Ions: In MS/MS, fragmentation often cleaves the glycosidic bond.

    • Glucose fragment (

      
      ): 185.06 (Labeled) vs 179.05 (Unlabeled).
      
    • Galactose fragment: Remains 179.05 (Unlabeled).

    • Validation: The presence of the 185 fragment confirms the label is on the glucose ring.

NMR Validation

Proton-decoupled


 NMR is the gold standard for verifying isotopic placement.
  • Observation: Strong doublets/multiplets in the glucose region (due to

    
    -
    
    
    
    scalar coupling,
    
    
    Hz) contrasting with singlets (natural abundance) in the galactose region.

References

  • Sunehag, A. L., et al. (2002). "Hexoneogenesis in the Human Breast during Lactation." The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]

Sources

Foundational

13C-Lactose &amp; 13C-Lactose-Ureide: Tracing Gut Microbiome Fermentation and Host-Microbe Metabolic Flux

Executive Summary This technical guide details the application of 13C-Lactose and its derivative 13C-Lactose-Ureide in analyzing gut microbiome dynamics. While standard hydrogen breath tests (HBT) provide a binary "ferme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 13C-Lactose and its derivative 13C-Lactose-Ureide in analyzing gut microbiome dynamics. While standard hydrogen breath tests (HBT) provide a binary "fermentation present" signal, stable isotope tracing offers a quantitative metabolic flux analysis . This allows researchers to differentiate between host enzymatic digestion (Lactase-Phlorizin Hydrolase activity) and microbial fermentation, pinpoint Orocecal Transit Time (OCTT), and map specific bacterial metabolic networks via Stable Isotope Probing (SIP).

For drug development professionals, this methodology is critical for assessing drug-induced microbiome toxicity , metabolic cross-feeding , and functional gastrointestinal disorders (FGIDs) .

Part 1: The Isotopic Tracer Mechanism

The Dual-Pathway Kinetic Model

The utility of 13C-Lactose lies in its metabolic bifurcation. Unlike hydrogen (which is exclusively microbial), the fate of the 13C label depends entirely on where the glycosidic bond is cleaved.

  • Pathway A: Host Digestion (Small Intestine)

    • Enzyme: Lactase-Phlorizin Hydrolase (Brush Border).

    • Mechanism: Hydrolysis of 13C-Lactose

      
       13C-Glucose + 13C-Galactose.
      
    • Fate: Rapid absorption

      
       Glycolysis/TCA Cycle 
      
      
      
      Early peak 13CO2 in breath (approx. 60–90 mins).
    • Significance: High early 13CO2 recovery indicates functional host digestion and low microbial substrate availability.

  • Pathway B: Microbial Fermentation (Colon)

    • Enzyme: Bacterial

      
      -galactosidase.[1]
      
    • Mechanism: In cases of malabsorption (or specific delivery), 13C-Lactose reaches the colon.

    • Fate: Fermentation

      
       13C-Pyruvate 
      
      
      
      13C-SCFAs (Acetate, Propionate, Butyrate) + Gases.
    • Significance: A portion of 13C-SCFAs enters the colonic epithelium, is oxidized, and appears as a delayed 13CO2 peak (or sustained plateau) in breath.

The "Ureide" Distinction (Critical for Microbiome Specificity)

For pure microbiome studies, native 13C-Lactose is confounded by host digestion. The solution is 13C-Lactose-Ureide .[2][3][4]

  • Chemistry: The glycosyl-ureide bond is resistant to mammalian enzymes.

  • Specificity: Only bacterial enzymes (in the cecum/colon) can cleave this bond.

  • Application: The appearance of 13CO2 from 13C-Lactose-Ureide is the Gold Standard for determining the exact onset of colonic fermentation (OCTT).[3]

MetabolicPathways cluster_SI Small Intestine (Host) cluster_Colon Colon (Microbiome) Input Oral Input: 13C-Lactose / Ureide Lactase Host Lactase Input->Lactase Native Lactose BactEnz Bacterial Beta-Galactosidase Input->BactEnz Lactose-Ureide OR Malabsorbed Lactose Absorb Absorption (Glucose/Galactose) Lactase->Absorb Hydrolysis Output Breath 13CO2 (IRMS Detection) Absorb->Output Oxidation (Early Peak) Ferment Fermentation BactEnz->Ferment Metabolites 13C-SCFAs (Acetate, Butyrate) Ferment->Metabolites Metabolites->Output Colonic Oxidation (Late Peak)

Figure 1: Differential metabolic fate of 13C-Lactose (Host-driven) versus 13C-Lactose-Ureide (Microbiome-driven).

Part 2: Experimental Protocols

Protocol A: In Vivo 13C-Lactose-Ureide Breath Test (OCTT & Fermentation)

Purpose: To measure Orocecal Transit Time (OCTT) and total colonic fermentation capacity.

Pre-requisites:

  • Substrate: 250–500 mg 13C-Lactose-Ureide (99% enrichment).

  • Dietary Prep: Low natural 13C diet (avoid corn, cane sugar, pineapple) for 24h. Fasting for 8–10h.

  • Equipment: Isotope Ratio Mass Spectrometry (IRMS) or NDIR analyzer.

Workflow:

  • Baseline Sampling: Collect duplicate breath samples (-15 min, 0 min) to establish basal

    
    .
    
  • Administration: Subject ingests substrate dissolved in 200mL water/test meal.

  • Sampling Phase:

    • 0–4 hours: Sample every 30 minutes.

    • 4–10 hours: Sample every 15–20 minutes (Critical window for colonic entry).

  • Analysis: Measure

    
     enrichment over baseline (DOB).
    

Data Interpretation:

  • OCTT Definition: The time point where DOB rises > 2.0‰ above baseline for two consecutive samples.

  • Fermentation Velocity: The slope of the curve after OCTT represents the metabolic activity of the cecal microbiota.

Protocol B: Ex Vivo Stable Isotope Probing (SIP)

Purpose: To identify specific bacterial taxa responsible for lactose fermentation (Drug Discovery Mode).

Workflow:

  • Sample Collection: Fresh fecal sample, transferred to anaerobic chamber (<15 mins).

  • Slurry Preparation: Dilute feces (10% w/v) in reduced phosphate-buffered saline (PBS).

  • Incubation:

    • Add U-13C-Lactose (Universal label) to final conc. of 1%.

    • Incubate at 37°C anaerobically.

    • Timepoints: 0h, 2h, 4h, 6h, 24h.

  • Extraction (Dual Stream):

    • Stream A (Metabolomics): Centrifuge supernatant

      
       LC-MS/NMR (Target: 13C-Lactate, 13C-Acetate).
      
    • Stream B (Genomics): Pellet

      
       DNA/RNA Extraction 
      
      
      
      Ultracentrifugation (CsCl gradient).
  • SIP Separation: Separate "Heavy" DNA (13C-incorporators) from "Light" DNA (non-incorporators).

  • Sequencing: 16S rRNA sequencing of the "Heavy" fraction identifies the primary fermenters.

SIP_Workflow cluster_Analysis Dual Analysis Stream Sample Fecal Sample Incubation Anaerobic Incubation + 13C-Lactose Sample->Incubation Meta Supernatant (Metabolomics) Incubation->Meta Gen Cell Pellet (Genomics) Incubation->Gen LCMS LC-MS/NMR (Flux Analysis) Meta->LCMS CsCl CsCl Gradient Ultracentrifugation Gen->CsCl Seq 16S Sequencing (Heavy DNA) CsCl->Seq

Figure 2: Ex Vivo SIP Workflow for linking metabolic function (13C-Metabolites) to phylogenetic identity (Heavy DNA).[5]

Part 3: Data Analysis & Kinetic Modeling

Quantitative Metrics

When analyzing breath test data, raw Delta (


) values must be converted to metabolic rates.
MetricFormula / DefinitionClinical/Research Significance
DOB (Delta Over Baseline)

Raw enrichment; indicates presence of metabolism.
PDR (Percent Dose Recovered)

Total oxidation capacity. Low PDR in Ureide test = Dysbiosis or slow transit.
OCTT (Orocecal Transit Time) Time to DOB > baseline + 2‰Critical biomarker for motility disorders (e.g., gastroparesis vs. rapid transit).
Cmax Peak DOB valueCorrelates with bacterial load (SIBO) or enzymatic efficiency.
Kinetic Curve Deconvolution

In a standard 13C-Lactose test (non-ureide), the curve is often bimodal in malabsorbers.

  • Peak 1 (60-90 min): Residual Lactase Activity (Small Intestine).

  • Nadir: Transit through the ileum.

  • Peak 2 (180+ min): Bacterial Fermentation (Colon).

Note: In SIBO (Small Intestinal Bacterial Overgrowth), Peak 1 and Peak 2 merge, or Peak 2 shifts significantly leftward (<90 min), mimicking host digestion but accompanied by H2 production.

References

  • Geypens, B., et al. (1999). Influence of dietary protein supplements on the formation of bacterial metabolites in the colon. Gut.[1][4][5][6][7][8][9][10][11] Link (Foundational work on protein/carbohydrate fermentation tracing).

  • Morrison, D. J., & Preston, T. (2016). Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism.[12] Gut Microbes.[1][5][6][7][8][9][10][13] Link (Review of stable isotope methods for SCFA tracing).

  • Heine, W. E., et al. (1995). Lactose-13C-ureide breath test: a new, noninvasive technique to determine orocecal transit time in children.[4] Journal of Pediatric Gastroenterology and Nutrition. Link (The seminal protocol for Ureide testing).

  • Vonk, R. J., et al. (2000). Lactose (mal)digestion evaluated by the 13C-lactose digestion test. European Journal of Clinical Investigation. Link (Differentiating digestion from fermentation).

  • Wang, Y., et al. (2024). 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice.[10][14] Microbiome.[5][10] Link (Advanced SIP/Metabolomics application).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Sample Preparation of Labeled Lactose for GC-MS Analysis

Abstract Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the separation and identification of volatile and semi-volatile compounds. However, its application to carbohydrates like...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the separation and identification of volatile and semi-volatile compounds. However, its application to carbohydrates like lactose, which are inherently non-volatile and thermally labile, presents significant challenges.[1] This guide provides a comprehensive overview and detailed protocols for the essential sample preparation steps required to analyze isotopically labeled lactose using GC-MS. We delve into the foundational principles of chemical derivatization, offering a robust, field-proven two-step oximation-silylation protocol. Furthermore, this document outlines strategies for sample extraction from various matrices and provides typical GC-MS parameters for successful analysis, empowering researchers, scientists, and drug development professionals to achieve accurate and reproducible results.

Foundational Principles: Why Derivatization is Essential

The direct analysis of sugars by GC-MS is fundamentally impractical. The high polarity stemming from multiple hydroxyl groups and the thermal instability of the glycosidic bond prevent the successful volatilization required for gas chromatography.[2] At the high temperatures of the GC inlet, underivatized lactose will degrade rather than vaporize, leading to poor chromatography and an inability to detect the intact molecule.[1]

Therefore, chemical derivatization is a mandatory step. The primary objectives of this process are:

  • Increase Volatility: By replacing the polar, active hydrogen atoms of the hydroxyl (-OH) groups with non-polar functional groups, the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[3]

  • Enhance Thermal Stability: The resulting derivatives are more stable at the elevated temperatures used in GC analysis.[4]

  • Improve Chromatographic Results: Derivatization often leads to sharper, more symmetrical peaks and better separation from other sample components.

The Two-Step Derivatization Strategy: Oximation and Silylation

A simple, one-step derivatization of a reducing sugar like lactose often results in a complex chromatogram with multiple peaks for a single analyte.[4] This is due to the existence of different anomeric forms (α and β) and ring structures (pyranose and furanose) in solution.[4] To overcome this, a two-step approach is the gold standard for carbohydrate analysis.

Step 1: Oximation This initial step targets the aldehyde and keto groups of the sugar. A reagent like Methoxyamine HCl or Ethylhydroxylamine HCl converts the carbonyl group into a methoxime or ethyloxime derivative.[5][6] This "locks" the sugar into its open-chain form, preventing the formation of different anomeric isomers during the subsequent silylation step and simplifying the resulting chromatogram.[6]

Step 2: Silylation Following oximation, a silylating reagent is introduced to derivatize the hydroxyl groups. These reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[3] The result is a volatile and thermally stable lactose derivative amenable to GC-MS analysis.

Diagram: The Rationale for Two-Step Derivatization

cluster_0 Without Oximation cluster_1 With Oximation (Recommended) Lactose Lactose in Solution Anomers Multiple Anomers (α/β, pyranose/furanose) Lactose->Anomers Silylation1 Silylation Anomers->Silylation1 Multiple_Peaks Multiple Derivatized Products (Complex Chromatogram) Silylation1->Multiple_Peaks Lactose2 Lactose in Solution Oximation Oximation Lactose2->Oximation Locked_Form Stable Open-Chain Form Oximation->Locked_Form Silylation2 Silylation Locked_Form->Silylation2 Single_Peak Single Derivatized Product (Simplified Chromatogram) Silylation2->Single_Peak

Caption: Comparison of derivatization outcomes.

The Critical Role of Labeled Lactose

Isotopically labeled lactose (e.g., ¹³C₁₂-Lactose) is an invaluable tool in quantitative GC-MS analysis. It serves as an ideal internal standard (IS).[7] Because it is chemically identical to the unlabeled analyte, it co-elutes and experiences the same extraction inefficiencies, derivatization yield variations, and ionization effects in the mass spectrometer.[8] By adding a known amount of labeled lactose to the sample at the very beginning of the preparation process, any sample loss during the workflow will affect both the analyte and the IS equally. Quantification is then based on the ratio of the signal from the unlabeled lactose to the signal from the labeled internal standard, leading to highly accurate and precise measurements.[9]

Sample Extraction and Cleanup from Various Matrices

The goal of this stage is to isolate the lactose from interfering matrix components like proteins, fats, and salts, which can hinder derivatization efficiency and contaminate the GC-MS system.[10][11]

  • Aqueous Samples (e.g., Cell Culture Media): These are the simplest matrices. Often, a simple dilution followed by lyophilization (freeze-drying) to remove water is sufficient. Water must be rigorously excluded as it quenches the silylation reaction.[12]

  • Biological Fluids (e.g., Plasma, Serum): The primary interferents are proteins. Protein precipitation is a standard method. This involves adding a cold organic solvent like methanol or acetonitrile (typically 3 parts solvent to 1 part sample), vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant containing the lactose can then be transferred and dried.[13]

  • Dairy Products (e.g., Milk): These complex matrices require removal of both proteins and fats. A common approach involves centrifugation to separate the fat layer, followed by protein precipitation of the skimmed layer.[14]

  • Solid Samples (e.g., Tissues, Foodstuffs): These require initial homogenization in a suitable solvent to extract the sugars. Subsequent cleanup using Solid-Phase Extraction (SPE) can be highly effective.[11] A graphitized carbon or mixed-mode cartridge can be used to retain sugars while salts and other impurities are washed away.

Detailed Application Protocols

Protocol 1: Two-Step Oximation-Silylation Derivatization

This protocol is a robust method for derivatizing labeled and unlabeled lactose after extraction and drying.

Materials:

  • Dried sample extract containing lactose

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx) or Ethylhydroxylamine hydrochloride (EtOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reacti-Vials™ or other glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas stream for evaporation

  • Ethyl acetate (anhydrous)

Procedure:

  • Reconstitution and Oximation:

    • Ensure the sample extract is completely dry in a reaction vial. The presence of water will inhibit the silylation step.[12]

    • Prepare the oximation reagent: Dissolve 20-40 mg of MeOx or EtOx in 1 mL of anhydrous pyridine.[2][5]

    • Add 100 µL of the oximation reagent to the dried sample.

    • Cap the vial tightly and vortex to dissolve the residue.

    • Heat the vial at 70°C for 30-60 minutes.[2][5]

    • Allow the vial to cool completely to room temperature.

  • Silylation:

    • Add 120 µL of BSTFA (+1% TMCS) to the cooled reaction mixture.[5] The TMCS acts as a catalyst, improving the derivatization of sterically hindered hydroxyl groups.[3]

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 70°C for 30-60 minutes.[5]

    • Allow the vial to cool to room temperature.

  • Final Preparation:

    • The sample is now derivatized. It can be injected directly into the GC-MS.

    • Alternatively, for concentration or solvent exchange, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a volatile organic solvent like hexane or ethyl acetate.[15]

    • Transfer the final solution to a GC autosampler vial. The sample is now ready for analysis.

Diagram: Experimental Workflow for Labeled Lactose Analysis

Sample Sample Collection (e.g., Plasma, Milk) Spike Spike with Labeled Lactose (Internal Standard) Sample->Spike Extraction Extraction / Precipitation (e.g., Protein Crash) Spike->Extraction Drydown1 Dry Supernatant (under N2 / Lyophilization) Extraction->Drydown1 Oximation Step 1: Oximation (e.g., MeOx in Pyridine, 70°C) Drydown1->Oximation Silylation Step 2: Silylation (e.g., BSTFA, 70°C) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing (Peak Integration & Ratio Calculation) GCMS->Data

Caption: Overall sample preparation workflow.

Protocol 2: Typical GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for your specific instrument and application.

ParameterTypical SettingRationale
GC System Agilent 7890 or equivalentStandard, robust platform for this analysis.
Column DB-5ms, HP-5ms, or similar (30-60 m x 0.25 mm x 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for TMS derivatives.[16]
Carrier Gas HeliumInert gas with optimal flow characteristics.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Ensures consistent retention times and peak shapes.
Inlet Temperature 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[4]
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level analysis.
Oven Program Start at 140°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min.A temperature ramp is crucial for separating different derivatized sugars and other sample components.[4]
MS System Agilent 5975/5977 or equivalentStandard quadrupole mass spectrometer.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.[16]
Source Temp. 230°CStandard source temperature to maintain cleanliness and prevent condensation.[16]
Quadrupole Temp. 150°CStandard quadrupole temperature.
Acquisition Mode Scan (m/z 40-650) and/or Selected Ion Monitoring (SIM)Scan mode is used for qualitative identification. SIM mode is used for quantitative analysis, monitoring specific ions for the analyte and internal standard to increase sensitivity and selectivity.

Data Interpretation

  • Chromatogram: After derivatization, lactose will typically appear as one or two major, sharp peaks in the chromatogram, a significant simplification from the multiple peaks of a single-step derivatization.[4]

  • Mass Spectrum: The EI mass spectrum of the TMS-oxime derivative of lactose will show characteristic fragment ions. The presence of an ion at m/z 73 is a hallmark of a TMS group.[4] Other specific, high-mass fragments should be used for confirmation and quantification in SIM mode.

  • Quantification: Create a calibration curve by analyzing standards with known concentrations of unlabeled lactose and a fixed concentration of the labeled internal standard. Plot the peak area ratio (unlabeled lactose / labeled lactose) against the concentration of the unlabeled lactose. The concentration of lactose in unknown samples can then be determined from this curve.[9]

Conclusion

The successful analysis of labeled lactose by GC-MS is critically dependent on a meticulous and validated sample preparation workflow. By understanding the principles of chemical derivatization and implementing a robust two-step oximation-silylation protocol, researchers can overcome the inherent challenges of carbohydrate analysis. This approach, combined with the use of isotopically labeled internal standards, ensures the generation of accurate, precise, and reliable quantitative data, empowering advancements in metabolic research, food science, and clinical diagnostics.

References

  • Vertex AI Search. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS.
  • MDPI. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates.
  • CABI Digital Library. (2010). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT.
  • Elprocus. (2021). Application of GC in the Analysis of Carbohydrates.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • NCBI Bookshelf. (2021). Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2).
  • PMC. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Digital Showcase @ University of Lynchburg. (2007). The Development of a GC/MS Protocol for the Analysis of Polysaccharides in Echinacea purpurea.
  • CDR Foodlab. (n.d.). What are the methods of analysis of lactose in milk and dairy products?.
  • Mtoz Biolabs. (n.d.). GC-MS Quantitative Analysis.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
  • MilliporeSigma. (n.d.). Determination of Lactose in Dairy Products Using TLC-MS.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • International Journal of Pharmaceutical Sciences and Research. (2014). A novel method for quantification of lactose in different mammalian milk through HPTLC & determination by Mass Spectrometric.
  • PMC. (2018). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds.
  • Separation Science. (2023). Framework for GC-MS Quantitative Analysis.
  • LCGC International. (n.d.). Determination of Lactose in Lactose-Free Milk Products.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • Oxford Academic. (2008). TagFinder for the quantitative analysis of gas chromatography—mass spectrometry (GC-MS)-based metabolite profiling experiments.
  • Shimadzu. (n.d.). Sensitive Simultaneous Analysis of Lactose, Allolactose, Lactulose and Saccharides Contained in Low Lactose Dairy Pr.
  • MilliporeSigma. (n.d.). Determination of Lactose in Dairy Products Using TLC-MS.
  • ResearchGate. (2025). Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry | Request PDF.
  • PubMed. (2011). Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry.
  • Waters. (n.d.). Determination of Low Level Lactose in Dairy Products using UHPLC-MS.
  • ResearchGate. (2025). (PDF) Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using C Labelled Compounds.
  • Merck Millipore. (n.d.). Determination of Lactose in foodstuff.

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Application

Application Note: A Comprehensive Guide to Measuring Liquid-Phase Gastric Emptying Using the ¹³C-Lactose Breath Test

Abstract: The measurement of gastric emptying (GE) is a critical endpoint in gastroenterological research and the development of prokinetic and metabolic therapeutics. While scintigraphy remains a gold standard, its use...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The measurement of gastric emptying (GE) is a critical endpoint in gastroenterological research and the development of prokinetic and metabolic therapeutics. While scintigraphy remains a gold standard, its use of ionizing radiation limits its application. The ¹³C-breath test offers a non-invasive, safe, and reliable alternative for quantifying gastric motility.[1][2] This document provides a detailed application guide and protocol for the use of ¹³C-labeled lactose as a substrate to measure liquid-phase gastric emptying. We delve into the underlying biochemical principles, provide a field-proven, step-by-step workflow, and discuss data interpretation and critical quality control measures. This guide is intended for researchers, clinical scientists, and drug development professionals seeking to implement a robust method for assessing gastric function.

Scientific Principle: The Journey of ¹³C-Lactose from Ingestion to Exhalation

The ¹³C-lactose breath test for gastric emptying operates on a simple yet elegant principle: the rate at which orally ingested ¹³C-lactose is metabolized and appears as ¹³CO₂ in exhaled breath is primarily limited by the rate at which it is emptied from the stomach into the small intestine. This principle, however, is critically dependent on the subject's ability to digest lactose.

Causality of the Pathway:

  • Ingestion & Gastric Transit: A standardized liquid meal containing a known quantity of ¹³C-lactose is ingested. The stomach processes this liquid meal and gradually releases it into the duodenum.

  • Intestinal Digestion & Absorption: In the small intestine, the enzyme lactase, located on the brush border of enterocytes, hydrolyzes ¹³C-lactose into its constituent monosaccharides: ¹³C-glucose and galactose.[3] These sugars are then rapidly absorbed.

  • Hepatic Metabolism: The absorbed monosaccharides are transported via the portal vein to the liver, where they are swiftly metabolized (oxidized) through glycolysis and the citric acid cycle.[4] This process generates ¹³CO₂ as a metabolic byproduct.

  • Bicarbonate Pool & Exhalation: The ¹³CO₂ enters the body's bicarbonate buffering system in the blood, is transported to the lungs, and is subsequently expelled in the exhaled breath.[5]

For this test to accurately reflect gastric emptying, the processes of intestinal absorption and hepatic metabolism must be rapid and not rate-limiting.[5] Crucially, this method is only valid for individuals with normal lactase activity (lactase persistent). In subjects with lactase deficiency, the undigested ¹³C-lactose will pass into the colon, where bacterial fermentation will produce ¹³CO₂, confounding the results and reflecting oro-cecal transit time rather than gastric emptying.[6][7][8]

Metabolic_Pathway cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation & Metabolism Ingestion Ingestion of ¹³C-Lactose Drink Stomach Stomach (Rate-Limiting Emptying) Ingestion->Stomach Duodenum Duodenum Stomach->Duodenum Emptying Small_Intestine Small Intestine (Absorption) Duodenum->Small_Intestine Hydrolysis by Lactase Liver Liver & Tissues (Metabolism to ¹³CO₂) Small_Intestine->Liver Portal Vein Blood Blood (Bicarbonate Pool) Liver->Blood Lungs Lungs (Gas Exchange) Blood->Lungs Exhalation Exhaled Breath (¹³CO₂ Measurement) Lungs->Exhalation Workflow Start Start Prep Subject Preparation (Fasting, Med Washout) Start->Prep Baseline Collect Baseline Breath Sample (T=0) Prep->Baseline Verification Administer Administer ¹³C-Lactose Test Drink Baseline->Administer Sampling Collect Timed Breath Samples (e.g., every 15-30 min for 4h) Administer->Sampling Start Timer Analysis Sample Analysis (IRMS or IRIS) Sampling->Analysis Data_Calc Data Calculation (DOB, cPDR) Analysis->Data_Calc Results Derive GE Parameters (t½, tₗₐ₉) Data_Calc->Results End End Results->End

Caption: High-level workflow for the ¹³C-lactose gastric emptying breath test.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to each step is critical for generating reproducible and accurate data.

Equipment and Reagents
  • ¹³C-Lactose: Pharmaceutical grade, with known ¹³C enrichment.

  • Test Drink Vehicle: Purified, non-carbonated water.

  • Breath Collection System: Collection bags (e.g., 120 mL foil bags) or vacuum tubes with stoppers and straws. [9][10]* Breath Analyzer: An Isotope-Ratio Mass Spectrometer (IRMS) or a Non-Dispersive Infrared Spectrometer (NDIRS/IRIS) calibrated for ¹³CO₂ analysis. [9][11]* Ancillary Supplies: Calibrated timer, permanent markers, sample log sheets, disposable cups.

Subject Preparation (Pre-Analytical Phase)

The goal of this phase is to establish a true metabolic baseline and eliminate confounding variables.

  • Fasting: Subjects must fast overnight for a minimum of 8 hours, but no longer than 12 hours. Only water is permitted. [10]This ensures the stomach is empty at the start of the test.

  • Medication Washout:

    • Proton Pump Inhibitors (PPIs): Discontinue for at least 1 week. [12] * H₂-Receptor Antagonists: Discontinue for at least 72 hours.

    • Antacids: Discontinue for at least 24 hours. [10] * Prokinetic agents (e.g., metoclopramide, erythromycin) and Anticholinergic drugs: Discontinue for at least 48 hours, or as dictated by the specific study protocol, as these directly alter gastric emptying. [13] * Antibiotics: Discontinue for at least 4 weeks. [12]* Dietary & Lifestyle Restrictions (24 hours prior):

    • Avoid strenuous physical activity. [14] * Avoid smoking for at least 6 hours before and during the test. [12] * Avoid a diet rich in C4 plants (e.g., corn, sugarcane) as they are naturally higher in ¹³C and can elevate baseline readings.

  • Resting Period: The subject should be seated and at rest for at least 15 minutes before commencing the test. [12]

Test Procedure (Analytical Phase)
  • Baseline Sample (T=0):

    • Label one breath collection bag/tube with the subject ID and "T=0".

    • Instruct the subject to take a normal breath, hold for 5 seconds, and then exhale steadily through the straw to fill the collection container. [15] * Seal the container immediately. This sample is critical for establishing the natural ¹³CO₂/¹²CO₂ ratio for the individual.

  • Test Drink Preparation and Administration:

    • Prepare the test drink immediately before administration by dissolving the pre-weighed dose of ¹³C-lactose (e.g., 15-25 grams) in a standard volume of water (e.g., 200-250 mL). [3][16]The exact dose and volume must be consistent across all subjects in a study.

    • Instruct the subject to consume the entire drink within 2 minutes.

    • Start the timer immediately after the subject finishes the drink.

  • Post-Dose Breath Sample Collection:

    • Collect breath samples at predetermined intervals. A robust sampling schedule is essential for accurately modeling the excretion curve.

    • Recommended Schedule (4 hours): 15, 30, 45, 60, 75, 90, 105, 120, 150, 180, 210, and 240 minutes post-ingestion. [5][17] * Label each collection container with the subject ID and the exact time point.

    • The subject should remain at rest in a seated position throughout the test duration.

Sample Analysis
  • Analyze the collected breath samples using a calibrated IRMS or IRIS instrument to determine the ¹³CO₂ to ¹²CO₂ isotope ratio. [11][18]* The instrument software typically calculates the change from baseline.

Data Analysis and Interpretation

The raw isotope ratios are transformed into physiologically meaningful parameters that quantify the rate of gastric emptying.

Key Calculations:

  • Delta Over Baseline (DOB): This is the primary measure of change in ¹³C enrichment. It is the difference between the ¹³CO₂/¹²CO₂ ratio at a given time point (t) and the baseline ratio (T=0), expressed in 'per mil' (‰) units. [19]2. Cumulative ¹³C Dose Recovered (cPDR): The DOB values over time are used to calculate the percentage of the initial ¹³C dose that has been exhaled. This calculation requires mathematical modeling that accounts for the individual's CO₂ production rate (often estimated from body surface area). The resulting plot of cPDR versus time forms the gastric emptying curve.

Quantitative Data Summary

ParameterTypical Value/InstructionRationale & Self-Validation Check
Fasting Period 8-10 hours overnightEnsures an empty stomach. A high T=0 baseline DOB value may indicate non-compliance.
¹³C-Lactose Dose 15 - 25 gStandardized dose ensures comparability. Lower doses may reduce intolerance symptoms. [3][16]
Test Drink Volume 200 - 250 mL waterA standardized volume is critical as liquid volume itself influences emptying rate.
Sampling Intervals 15-30 minFrequent early sampling is crucial for accurately defining the lag phase and initial emptying slope.
Test Duration 4 hours (240 min)Sufficient time to capture the majority of the emptying curve for a liquid meal. [5]

Interpretation of Gastric Emptying Parameters

ParameterDescriptionInterpretation of Abnormal Values
t½ (Half-Emptying Time) The time (in minutes) at which 50% of the cumulative ¹³CO₂ has been recovered.Increased t½: Indicates delayed or slow gastric emptying (gastroparesis). [20]
tₗₐ₉ (Lag Phase) The initial period after ingestion during which little to no emptying occurs. Calculated from the curve's inflection point.Increased tₗₐ₉: Suggests a delay in the onset of gastric emptying.
Curve Shape The overall profile of the ¹³CO₂ excretion curve over time.A flattened, prolonged curve indicates delayed emptying. A rapid, high peak suggests accelerated emptying.

Applications and Critical Limitations

Applications:

  • Pharmacodynamics: Assessing the effect of prokinetic or anti-motility drugs on gastric function. [13]* Physiology Research: Investigating the impact of nutrients, hormones, or physiological states (e.g., exercise, stress) on liquid gastric emptying.

  • Clinical Research: Non-invasive screening for gastroparesis in symptomatic, lactase-sufficient adult populations. [21][22] Limitations & Confounding Factors:

  • Lactase Status: This test is fundamentally unsuitable for individuals with known or suspected lactase deficiency. Results in such subjects do not reflect gastric emptying. [23]* Solid vs. Liquid Phase: ¹³C-lactose in an aqueous solution measures only liquid-phase emptying, which can differ significantly from solid-phase emptying. For solid-phase analysis, substrates like ¹³C-Spirulina or ¹³C-octanoic acid incorporated into a standardized meal (e.g., egg) are required. [4][24]* Post-Gastric Factors: Conditions affecting intestinal absorption, liver metabolism, or pulmonary function can theoretically alter ¹³CO₂ excretion and interfere with results. [1][25]* Physical Activity: Exercise during the test can dramatically increase CO₂ production and the rate of substrate oxidation, artificially accelerating the appearance of ¹³CO₂ in the breath. [14]

References

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  • Sanaka, M., & Nakada, K. (2010). Discrepancies between a time profile of gastric emptying and that of breath [13CO2]. ResearchGate. Retrieved February 22, 2026, from [Link]

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  • Ojetti, V., et al. (2014). Tricks for interpreting and making a good report on hydrogen and 13C breath tests. European Review for Medical and Pharmacological Sciences. Retrieved February 22, 2026, from [Link]

  • Vonk, R. J., et al. (2000). 13C-carbohydrate breath tests: impact of physical activity on the rate-limiting step in lactose utilization. Clinical Science. Retrieved February 22, 2026, from [Link]

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  • 13C Urea breath test: screening for Helicobacter pylori. (n.d.). CHU de Bordeaux. Retrieved February 22, 2026, from [Link]

  • Time course for (1-13C)lactose (14 mM) (A), -glucose (B), and -lactic... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • von Gerichten, J., et al. (2022). The [13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. Lipids. Retrieved February 22, 2026, from [Link]

  • Breath tests for the assessment of gastroparesis. (2021). Abdominal Key. Retrieved February 22, 2026, from [Link]

  • Gastric and Postgastric Processing of 13C Markers Renders the 13C Breath Test an Inappropriate Measurement Method for the Gastric Emptying of Lipid Emulsions in Healthy Adults. (2017). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Structures of the ureides of lactose and glucose (* denotes the position of 13C enrichment). (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Szarka, L. A., et al. (2008). Comprehensive assessment of gastric emptying with a stable isotope breath test. Neurogastroenterology & Motility. Retrieved February 22, 2026, from [Link]

  • Procedure: Gastric Empyting 13C Breath Test (Substrate: 13C Octanoic Acid for Solid GE). (n.d.). Alfred Health. Retrieved February 22, 2026, from [Link]

  • Geypens, B., et al. (1999). Validation of the lactose-[13C]ureide breath test for determination of orocecal transit time by scintigraphy. Journal of Nuclear Medicine. Retrieved February 22, 2026, from [Link]

  • Perri, F., et al. (2005). 13C-octanoic acid breath test to study gastric emptying time. Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Barrett, J. (2012). Fructose and lactose testing. Royal Australian College of General Practitioners. Retrieved February 22, 2026, from [Link]

  • Cuomo, R., et al. (2005). 13C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences. Retrieved February 22, 2026, from [Link]

  • Gastroparesis evaluations. (2021). Louisiana Department of Health. Retrieved February 22, 2026, from [Link]

  • Scarpellini, E., et al. (2014). Early peak of hydrogen during lactose breath test predicts intestinal motility. Scientific Research Publishing. Retrieved February 22, 2026, from [Link]

  • Pilot study: Gastric emptying with 13C breath test. (2024). Netherlands Trial Register. Retrieved February 22, 2026, from [Link]

  • Gastric Emptying Breath Test - Product Classification. (2026). U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]

  • Geypens, B., et al. (1999). Validation of lactose-[13C] ureide breath test for determination of orocecal transit time by scintigraphy. Academia.edu. Retrieved February 22, 2026, from [Link]

  • Gastric Emptying Breath Test. (2015). U.S. Pharmacist. Retrieved February 22, 2026, from [Link]

  • Stellaard, F., et al. (2000). Lactose (mal)digestion evaluated by the 13C-lactose digestion test. European Journal of Clinical Investigation. Retrieved February 22, 2026, from [Link]

  • Lactose breath testing. (2018). Monash University FODMAP blog. Retrieved February 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

correcting for natural isotopic abundance in 13C lactose data

Welcome to the technical support center for stable isotope analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with 13C-labeled lactose and need to accurately...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stable isotope analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with 13C-labeled lactose and need to accurately correct for the natural abundance of 13C in their mass spectrometry data. Here, you will find answers to common questions, in-depth troubleshooting guides, and detailed protocols to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why do I need to correct for the natural isotopic abundance of 13C?

A1: Every carbon-containing molecule, including your 13C-labeled lactose, has a small, naturally occurring population of 13C isotopes. The natural abundance of 13C is approximately 1.1%.[1][2][3] This means that even in an unlabeled sample, you will detect a small signal at the mass-to-charge ratio (m/z) corresponding to the molecule containing one 13C atom (M+1), a smaller signal for two 13C atoms (M+2), and so on.

When you introduce a 13C-labeled tracer like 13C lactose, the measured isotopic distribution is a combination of the enrichment from your tracer and the natural 13C abundance.[4] To accurately determine the true level of isotopic enrichment from your experiment, you must subtract the contribution from the naturally occurring isotopes.[4][5] Failure to do so will lead to an overestimation of 13C incorporation and inaccurate downstream calculations, such as metabolic flux analysis.[6][7]

Q2: What is a mass isotopomer and how does it relate to this correction?

A2: Mass isotopomers are molecules that differ only in the number of isotopic atoms they contain.[4] For example, in a sample of lactose (C12H22O11), the M+0 isotopomer contains only 12C atoms. The M+1 isotopomer contains one 13C atom and eleven 12C atoms. The M+2 isotopomer contains two 13C atoms and ten 12C atoms, and so forth. Mass spectrometry separates these isotopomers based on their different masses. The correction for natural abundance is essentially a process of deconvoluting the measured mass isotopomer distribution to isolate the signal that is solely due to the introduced 13C label.[4]

Q3: Can I just subtract a fixed percentage from my M+1 peak?

A3: A simple subtraction is not sufficient and will lead to inaccurate results. The contribution of natural abundance to each mass isotopomer peak (M+1, M+2, etc.) is not a fixed value. It depends on the number of carbon atoms in the molecule and follows a binomial distribution. For a molecule with 'n' carbon atoms, the probability of finding 'k' 13C atoms due to natural abundance can be calculated. This "skewing" effect must be accounted for across the entire isotopic cluster.[4]

Q4: What information do I need to perform the correction?

A4: To perform an accurate correction, you will need the following:

  • The elemental formula of the analyte: This is crucial for calculating the theoretical natural abundance distribution. For derivatized samples, remember to include the atoms from the derivatizing agent in your formula.

  • The measured mass isotopomer distribution of your unlabeled (natural abundance) control sample: This is essential for validating your correction matrix.

  • The measured mass isotopomer distribution of your 13C-labeled samples.

  • The isotopic purity of your 13C-labeled tracer (if not 100%): Commercially available tracers have a specified isotopic purity (e.g., 99 atom % 13C) which should be factored into the correction for the highest accuracy.[8][9]

Troubleshooting Guides

Problem 1: My corrected 13C enrichment values seem too high, even in my negative controls.
  • Possible Cause 1: Incomplete Correction. You may not be accounting for the contribution of natural abundance to higher mass isotopomers (M+2, M+3, etc.).

    • Solution: Ensure your correction algorithm accounts for the entire isotopic cluster, not just the M+1 peak. Utilize established software packages like IsoCor or IsoCorrectoR that employ matrix-based correction methods.[5][10][11] These tools can handle the complex calculations required for accurate correction across all isotopomers.

  • Possible Cause 2: Interference from other ions. Your mass spectrometer may not have sufficient resolution to distinguish your analyte's isotopic peaks from other co-eluting compounds with similar m/z values.[12]

    • Solution: Improve your chromatographic separation to eliminate co-eluting species. Alternatively, use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to resolve these interferences.[12]

  • Possible Cause 3: Incorrect elemental formula. If you are using a derivatizing agent, its elemental formula must be included in the calculation of the theoretical isotopic distribution.

    • Solution: Double-check the complete elemental formula of your derivatized analyte and ensure it is correctly entered into your correction software.

Problem 2: I'm seeing negative values for some of my corrected mass isotopomers.
  • Possible Cause 1: Statistical noise in low-intensity peaks. This is common for higher mass isotopomers where the signal-to-noise ratio is low.

    • Solution: Ensure your raw data has a sufficient signal-to-noise ratio. You may need to increase the concentration of your sample or the injection volume. Some correction algorithms allow for the setting of a threshold to avoid calculations on very low-intensity signals.[10]

  • Possible Cause 2: Overcorrection. This can happen if the natural abundance of isotopes in your system deviates slightly from the accepted standard values.

    • Solution: Always analyze an unlabeled control sample alongside your labeled samples. The measured isotopic distribution of this control can be used to generate a more accurate correction matrix that is specific to your experimental conditions.

Data Presentation and Experimental Protocols

Natural Abundance of Relevant Isotopes

For accurate correction, it is essential to use the correct natural abundance values for all elements in your analyte.

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹H99.985
²H (D)0.015
¹⁶O99.762
¹⁷O0.038
¹⁸O0.200
¹⁴N99.634
¹⁵N0.366

Data sourced from IUPAC recommendations.

Experimental Protocol: Correction for Natural Isotopic Abundance

This protocol outlines the general steps for correcting your 13C lactose mass spectrometry data.

Step 1: Data Acquisition

  • Prepare your samples:

    • Unlabeled Lactose (Natural Abundance Control)

    • 13C-labeled Lactose Samples

  • Analyze all samples using your mass spectrometer (e.g., GC-MS, LC-MS). Ensure that the instrument settings are identical for all runs.

  • Acquire the full scan mass spectra for your analyte of interest.

Step 2: Data Extraction

  • Identify the retention time of your lactose analyte.

  • Extract the mass spectrum for the lactose peak.

  • From the mass spectrum, determine the raw intensities for each mass isotopomer (M+0, M+1, M+2, etc.).

Step 3: Correction using a Matrix-Based Approach This is the most robust method for accurate correction and is implemented in various software packages.

  • Define the Correction Matrix (C): This matrix is constructed based on the known natural abundances of all isotopes in your analyte. Each column of the matrix represents the theoretical isotopic distribution for a given number of 13C labels.

  • Represent Measured Data as a Vector (M): The raw intensities of your mass isotopomers are arranged in a column vector.

  • Calculate the Corrected Isotopic Distribution (T): The true, or corrected, isotopic distribution is calculated by solving the following linear equation: M = C * T This is typically solved by calculating the inverse of the correction matrix: T = C⁻¹ * M

Step 4: Data Reporting

  • Report the corrected mass isotopomer distribution as mole fractions or percentages.

  • Clearly state the method used for correction, including any software and the natural abundance values used. Adherence to established guidelines is recommended.[13][14]

Visualizing the Workflow

The following diagram illustrates the overall workflow for correcting 13C lactose data for natural isotopic abundance.

Correction_Workflow cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing cluster_Analysis Downstream Analysis A Unlabeled Lactose (Control) C Mass Spectrometry (e.g., LC-MS) A->C B 13C-Labeled Lactose (Sample) B->C D Extract Raw Mass Isotopomer Intensities C->D E Correction Algorithm (Matrix Inversion) D->E F Corrected Mass Isotopomer Distribution E->F G Calculate 13C Enrichment F->G H Metabolic Flux Analysis G->H

Workflow for 13C natural abundance correction.

References

  • Lee, W. N. P., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Biological Mass Spectrometry, 20(8), 451-458. [Link]

  • ChemLin. (2025, December 28). Carbon-13 - isotopic data and properties. [Link]

  • Liebisch, G., & Ecker, J. (2008). Isotope correction of mass spectrometry profiles. Journal of Mass Spectrometry, 43(6), 757-764. [Link]

  • Koubaa, M., Cocuron, J. C., & Alonso, A. P. (2019). A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets. Metabolites, 9(3), 45. [Link]

  • Kyle, J. E., et al. (2017). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 7(4), 57. [Link]

  • Kohler, M., et al. (2020, July 18). IsoCorrection: Algorithm For Natural Isotope Abundance And Tracer Purity... in chkohler/IsoCorrectoR. [Link]

  • Shimadzu. Isotopic Abundance of Carbon Atoms. [Link]

  • Balesdent, J., Mariotti, A., & Guillet, B. (1987). Natural 13C abundance as a tracer for studies of soil organic matter dynamics. Soil Biology and Biochemistry, 19(1), 25-30. [Link]

  • OENO One. (2020, December 8). Carbon isotope natural abundance (δ 13 C) in grapevine organs is modulated by both water and nitrogen supply. [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296. [Link]

  • Brand, W. A., & Coplen, T. B. (2010). Correction for the 17O interference in δ(13C) measurements when analyzing CO2 with stable isotope mass spectrometry. Pure and Applied Chemistry, 82(8), 1719-1733. [Link]

  • Koubaa, M., Cocuron, J. C., & Alonso, A. P. (2019). Validation of the multi-isotope natural abundance correction algorithm. ResearchGate. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 10, 89. [Link]

  • Moser, A. (2008, May 26). Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. ACD/Labs. [Link]

  • Brand, W. A., & Coplen, T. B. (2010). Correction for the 17O interference in d(13C) measurements when analyzing CO2 with stable isotope mass spectrometry (IUPAC Technical Report). ResearchGate. [Link]

  • Wiechert, W., & Nöh, K. (2013). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • Heinrich, J., et al. (2022, February 22). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Publikationsserver der Universität Regensburg. [Link]

  • Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. [Link]

  • University of North Texas. 13C-Stable Isotope Labeling. [Link]

  • Griffiths, J. (2026, February 11). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy. [Link]

  • Powers, R. (2014). Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Nature Experiments. [Link]

  • Coplen, T. B., et al. (2006). New Guidelines for δ13C Measurements. Analytical Chemistry, 78(7), 2439-2441. [Link]

  • Coplen, T. B., et al. (2006). New Guidelines for δ13C Measurements. Request PDF on ResearchGate. [Link]

  • Reardon, P. N., & Lane, A. N. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4742-4750. [Link]

  • Remaud, G. S., et al. (2009). Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance. Analytical Chemistry, 81(21), 8878-8886. [Link]

  • Beker, C., et al. (2024, November 25). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • Wikipedia. δ13C. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Labeled Lactose Monohydrate

Welcome to the Stable Isotope Reference Standard Support Portal. Current Status: Operational Subject: Labeled Lactose Monohydrate (e.g., C, H, N) Role: Senior Application Scientist Executive Summary: The "High-Stakes" Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stable Isotope Reference Standard Support Portal.

Current Status: Operational Subject: Labeled Lactose Monohydrate (e.g.,


C, 

H,

N) Role: Senior Application Scientist
Executive Summary: The "High-Stakes" Carbohydrate

While generic lactose is a robust pharmaceutical excipient, Stable Isotope Labeled (SIL) Lactose is a high-value analytical tool. A 1% degradation event, negligible in bulk formulation, can be catastrophic for quantitative Mass Spectrometry (MS) or NMR applications where the material serves as an Internal Standard (IS).

The Core Rule: Treat labeled lactose not as a sugar, but as a primary reference standard . While chemically identical to natural lactose, the financial and analytical consequences of its degradation dictate a much stricter storage protocol.

Critical Storage Parameters (The "Why" and "How")
A. The Hydration State (Physical Stability)

Lactose monohydrate is a "pseudo-stable" system. It contains water of crystallization (


) that is stable up to 

. However, surface amorphous regions are highly hygroscopic.
  • The Danger: If Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH), amorphous lactose absorbs water, lowers its glass transition temperature (

    
    ), and crystallizes. This releases absorbed water to neighboring particles, causing irreversible caking  (turning powder into a "brick").
    
  • The Threshold:

    • Crystalline Lactose CRH:

      
       (Very Stable)
      
    • Amorphous Lactose CRH:

      
       (Unstable)
      
  • Recommendation: Store desiccated. Even "crystalline" standards often contain 1–5% amorphous content on particle surfaces due to milling/processing.

B. Chemical Stability (The Maillard Reaction)

Lactose is a reducing sugar (contains a free hemiacetal group).

  • The Danger: In the presence of any primary amine (impurities, buffer salts, or proteins in co-storage) and humidity, lactose undergoes non-enzymatic browning (Maillard reaction).

  • The Result: Formation of Amadori rearrangement products and eventual browning. This alters the molecular mass, destroying its utility as an MS standard.

C. Solution Stability (Mutarotation & Microbes)
  • Mutarotation: Upon dissolution,

    
    -lactose instantly begins equilibrating to 
    
    
    
    -lactose. This is not degradation but can confuse NMR spectra.
  • Microbial Growth: Lactose is a primary carbon source for bacteria. Unsterilized aqueous solutions at Room Temperature (RT) are viable for <24 hours .

Storage Protocol Summary
StateRecommended ConditionCritical LimitsShelf Life
Solid (Powder) -20°C , Desiccated, DarkRH < 40%> 5 Years
Stock Solution -80°C (Single-use aliquots)pH 4.0–7.06–12 Months
Working Solution 4°C (Refrigerated)Use within 24h< 48 Hours
Troubleshooting Guide (FAQ)
Issue 1: "My labeled lactose powder has turned into a hard solid block."
  • Diagnosis: Moisture-Induced Caking. The container seal was likely compromised, or the material was warmed to room temperature before opening, causing condensation. The amorphous surface regions absorbed moisture and crystallized, fusing the particles.

  • Impact: Weighing accuracy is compromised. Chemical purity is likely intact, but handling is difficult.

  • Fix: Do not chip it out (risk of static/loss).

    • Dissolve the entire block in a known volume of HPLC-grade water to create a Master Stock.

    • Validate concentration via qNMR or Refractometry.

    • Aliquout and freeze at -80°C.

Issue 2: "I see split peaks in my NMR spectrum (doublets becoming quartets)."
  • Diagnosis: Mutarotation. You are observing the equilibration between

    
    -lactose and 
    
    
    
    -lactose. In water, this equilibrium settles at roughly 37%
    
    
    and 63%
    
    
    .[1]
  • Impact: This is normal behavior, not degradation.

  • Fix:

    • Allow the solution to equilibrate for 2–4 hours at RT before acquiring data to ensure constant integration ratios.

    • Or, add a trace of ammonia (base catalysis) to reach equilibrium instantly (only if compatible with downstream analysis).

Issue 3: "My aqueous standard turned slightly yellow."
  • Diagnosis: Maillard Reaction or Caramelization.

    • Cause A: Contamination with amines (e.g., Tris buffer, amino acids).

    • Cause B: Storage at high pH (>8.0).

  • Impact: Critical Failure. The material has chemically modified.

  • Fix: Discard immediately. Do not use for MS quantitation; the isotopic envelope will be shifted or suppressed.

Visualizing Degradation Pathways

The following diagram illustrates the decision logic for degradation mechanisms based on environmental stressors.

LactoseDegradation Lactose Labeled Lactose Monohydrate HighRH High Humidity (>50% RH) Lactose->HighRH Amine Presence of Amines/High pH Lactose->Amine Water Aqueous Solution Lactose->Water Amorphous Amorphous Transition HighRH->Amorphous Glass Transition Maillard Maillard Reaction Amine->Maillard Heat/Time Mutarotation Mutarotation (α ↔ β) Water->Mutarotation Immediate Hydrolysis Hydrolysis (Glc + Gal) Water->Hydrolysis Acid/Enzyme Caking Physical Caking (Hard Block) Amorphous->Caking Crystallization Equilibrium Anomeric Equilibrium Mutarotation->Equilibrium Browning Browning & Mass Shift Maillard->Browning

Figure 1: Degradation and transformation pathways for Labeled Lactose Monohydrate. Note that Mutarotation is a reversible equilibrium, whereas Maillard and Caking are irreversible.

Verification Protocols

If you suspect your labeled standard has degraded, use these protocols to validate integrity.

Protocol A: Differential Scanning Calorimetry (DSC)

Use to determine hydration state and amorphous content.[2]

  • Sample: 2–4 mg in a crimped aluminum pan (pinhole lid).

  • Ramp: 10°C/min from 25°C to 250°C under Nitrogen purge.

  • Acceptance Criteria:

    • Endotherm 1: Peak at 140–145°C .[3] This represents the loss of crystal water (dehydration).[2]

    • Endotherm 2: Peak at ~210–220°C . Melting/Decomposition of anhydrous lactose.

    • Failure Mode: If the 145°C peak is missing or shifted significantly lower (<100°C), the sample has dehydrated or is amorphous.

Protocol B: qNMR for Purity

Use to check for hydrolysis or Maillard products.

  • Solvent: D₂O (99.9% D).

  • Standard: Internal standard (e.g., Maleic Acid) if absolute quantitation is needed.

  • Key Signals (

    
    H NMR, 400 MHz): 
    
    • 
      -lactose anomeric proton: Doublet at ~4.6 ppm  (
      
      
      
      Hz).
    • 
      -lactose anomeric proton: Doublet at ~5.2 ppm  (
      
      
      
      Hz).
  • Failure Mode:

    • Appearance of sharp singlets/doublets not matching lactose (indicating Glucose/Galactose hydrolysis).

    • Broadening of peaks or aromatic signals (Maillard polymers).

References
  • TA Instruments. (n.d.).

    
    -Monohydrate Phase in Lactose by DSC. Retrieved from 
    
  • Listiohadi, Y., et al. (2008). Moisture sorption isotherms for crystalline, amorphous and predominantly crystalline lactose powders. Dairy Science & Technology. Retrieved from

  • Netzsch Analyzing & Testing. (2024). Lactose and Water – A Story about Affinity. Retrieved from

  • Pietka, A., et al. (2016). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Journal of Mass Spectrometry. Retrieved from

  • Gerritsen, S. (2016). Lactose in dairy ingredients: Effect on processing and storage stability. Journal of Dairy Science. Retrieved from

  • O'Brien, J. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry. Retrieved from

Sources

Troubleshooting

minimizing background noise in 13C-lactose breath testing

Welcome to the technical support center for the 13C-Lactose Breath Test. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 13C-Lactose Breath Test. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing background noise and ensuring the highest level of data integrity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate reliable, reproducible results.

Section 1: Pre-Analytical Phase: Foundational Integrity

The vast majority of "background noise" and variability in 13C-lactose breath testing originates in the pre-analytical phase. Meticulous subject preparation is not merely a suggestion but a critical control point for ensuring test validity.

Frequently Asked Questions (FAQs): Subject Preparation

Q1: Why is a specific preparatory diet so critical, and what is the mechanism behind it?

A1: The preparatory diet is designed to minimize the baseline variability of exhaled 13CO2 and to eliminate confounding gas production from bacterial fermentation. Your subject's recent diet directly influences their baseline 13CO2/12CO2 ratio. Foods derived from C4 plants (e.g., corn, sugarcane) are naturally enriched in 13C compared to C3 plants (e.g., rice, wheat, vegetables)[1][2]. Ingesting C4-based foods can artificially elevate the baseline 13CO2, potentially masking the subtle increase from 13C-lactose metabolism and reducing the test's sensitivity.

Furthermore, restricting complex carbohydrates and high-fiber foods starves the colonic microbiota of fermentable substrates[3][4][5]. This prevents the production of hydrogen (H2) and methane (CH4), which, while not the primary endpoint of this test, can indicate protocol non-compliance and cause gastrointestinal symptoms that may alter normal physiological responses, including CO2 production and exhalation patterns.

Q2: What are the precise fasting requirements and their scientific justification?

A2: A mandatory fasting period of 8-12 hours (water is permissible until 1 hour before the test) is essential.[3][4][6] The primary reason is to ensure the subject is in a basal metabolic state. Food ingestion triggers a cascade of metabolic processes that increase endogenous CO2 production, which can alter the baseline 13CO2/12CO2 ratio[7]. A prolonged fast ensures that the baseline breath samples reflect a steady, resting metabolic state, providing a true zero point against which all subsequent measurements are compared.

Q3: Which medications and supplements must be discontinued and for how long?

A3: Several medications can interfere with test results by altering gut motility, microbiota composition, or gastric pH. Adherence to a strict washout period is crucial for data integrity.

Medication/Supplement ClassMinimum Washout PeriodRationale for Discontinuation
Antibiotics 4 weeksProfoundly alter the gut microbiota, which can influence gas production and potentially lactose metabolism in cases of dysbiosis.[3][6]
Probiotics/Prebiotics 2 weeksIntentionally modify the gut microbiota, which can affect baseline gas levels and metabolic activity.[4]
Laxatives & Motility Agents 3-7 daysAlter the orocecal transit time, which can affect when and where the lactose substrate is metabolized, confounding the temporal profile of 13CO2 excretion.[6][8][9]
Proton Pump Inhibitors (PPIs) 1-2 weeksCan induce changes in the small intestinal bacterial population, potentially affecting test results.

Q4: How do activities like smoking or exercise affect the test?

A4: Subjects must refrain from smoking, including exposure to second-hand smoke, and vigorous exercise for at least one hour before and throughout the duration of the test.[3][4][5]

  • Smoking: Alters breathing patterns and introduces exogenous compounds that can interfere with sample analysis.

  • Vigorous Exercise: Significantly increases metabolic rate and CO2 production, which will dramatically alter the 13CO2/12CO2 ratio and invalidate the results.[7] Subjects should remain seated and at rest during the entire collection period.[3][10]

Pre-Analytical Workflow Diagram

Pre_Analytical_Workflow cluster_prep Subject Preparation Phase cluster_testday Day of Test Diet Initiate 24-48h Preparatory Diet (Low Fiber, C3-Plant Based) Meds Confirm Washout for Prohibited Medications (Antibiotics, etc.) Diet->Meds Fast Begin 8-12 Hour Fast (Water only until T-1h) Meds->Fast Activity No Smoking, Vigorous Exercise, or Chewing Gum Fast->Activity Arrival Subject Arrives at Facility Activity->Arrival Baseline Collect Baseline Breath Samples (x2) Arrival->Baseline

Caption: Workflow for the critical pre-analytical phase.

Section 2: Analytical Phase: Execution and Troubleshooting

Proper execution during the test is paramount. Errors in this phase can introduce significant noise that post-analytical corrections cannot fully mitigate.

FAQs & Troubleshooting: Test Execution

Q1: What is the purpose of collecting two baseline samples?

A1: Collecting duplicate baseline samples (T-0) is a self-validating step. The 13CO2/12CO2 ratio between these two samples should be highly stable. A significant discrepancy indicates that the subject was not in a basal state upon arrival or that there was a collection error. If the values are inconsistent, it is advisable to wait 10-15 minutes and collect a third sample to ensure a stable baseline is established before administering the substrate. This practice is a cornerstone of trustworthy data collection.

Q2: The subject's baseline 13CO2 reading is abnormally high. What should I do?

A2: A high baseline is a critical red flag.

  • Do not proceed with substrate administration. An elevated baseline compromises the ability to detect a true post-dose increase in 13CO2, leading to a potential false-negative result.

  • Investigate the cause. Gently question the subject about their adherence to the 24-hour diet, fasting protocol, and morning restrictions (e.g., "Did you have any coffee with sweetener? Did you chew gum?").[3][4] Dietary non-compliance is the most common cause.

  • Action: The test must be rescheduled. Proceeding will yield uninterpretable data. This decision upholds the trustworthiness of your lab's results.

Q3: What is the correct way to administer the 13C-lactose substrate?

A3: The standard dose of 13C-lactose (typically 15-25 grams) should be completely dissolved in approximately 200-250 mL of water.[6][11] Ensure the subject ingests the entire solution within 2-3 minutes. Note the exact time of ingestion, as this "Time Zero" is the reference for all subsequent sample collections.

Q4: A subject feels nauseous and vomits shortly after ingesting the lactose. Are the results salvageable?

A4: No. If vomiting occurs within the first 60-90 minutes of the test, the administered dose has been compromised. The test must be aborted and rescheduled. There is no way to accurately determine how much substrate was absorbed, and any resulting data would be invalid.

Troubleshooting Guide: Common Analytical Issues
ProblemPotential Cause(s)Recommended Action & Rationale
Inconsistent Baseline Readings Subject not in a resting state; recent physical exertion (e.g., rushing to appointment); collection error.Wait 15 minutes with the subject seated and resting, then collect a third baseline sample. Ensure proper technique for breath sample collection is followed.
No Rise in 13CO2 Post-Dose True lactase deficiency; incomplete ingestion of substrate; delayed gastric emptying.Confirm with the subject that the entire dose was consumed. Review the full time-course data; a significant delay in the 13CO2 rise may suggest altered gastric motility.
Erratic/Spiky 13CO2 Readings Inconsistent breath sample collection; subject eating/drinking during the test; physical activity between samples.Observe the subject to ensure they remain at rest and are not consuming anything. Reinforce proper breath collection technique for each time point.

Section 3: Post-Analytical Phase: Data Interpretation

Accurate data interpretation relies on correctly calculating the change from a stable baseline.

FAQs: Data Analysis

Q1: How is the change in 13CO2 expressed, and why is the baseline so important?

A1: The primary outcome is the change in the 13CO2/12CO2 ratio from baseline, expressed as "Delta Over Baseline" (DOB) in units of per mil (‰).[12][13][14] The calculation is:

DOB (t) = (13CO2/12CO2 ratio at time t) - (13CO2/12CO2 ratio at baseline)

A reliable, stable baseline is the foundation of this entire calculation. Any noise or elevation in the baseline will be directly propagated through the calculation, either suppressing a true positive signal or creating a false one. The parameter used to assess 13CO2 enrichment is the DOB, which is the algebraic difference between the 13C value in the post-substrate samples and the basal samples.[12]

Q2: What does a "flat" post-dose curve indicate?

A2: A flat curve, where the DOB value fails to rise above the diagnostic cutoff (a commonly used cutoff is a cumulative excretion of 14.5% of the administered 13C after 4 hours), generally indicates lactase deficiency.[15][16] In the absence of the lactase enzyme, the 13C-lactose is not cleaved into glucose and galactose, and therefore the 13C-labeled monosaccharides are not absorbed and metabolized to produce 13CO2.[6][16] However, you must first rule out any analytical errors, such as incomplete substrate ingestion.

Advanced Troubleshooting Workflow

This decision tree provides a logical pathway for investigating anomalous results, ensuring a systematic and scientifically sound approach.

Troubleshooting_Workflow Start Begin Data Review CheckBaseline Is Baseline 13CO2 Stable & Within Expected Range? Start->CheckBaseline HighBaseline Result Invalid. Review Pre-Analytical Protocol with Subject. Reschedule Test. CheckBaseline->HighBaseline No CheckRise Is there a significant rise in DOB post-dose? CheckBaseline->CheckRise Yes NoRise Potential Lactase Deficiency. Verify full substrate ingestion. Consider confounding factors (e.g., gastric emptying). CheckRise->NoRise No GoodRise Is the curve shape physiologically plausible? CheckRise->GoodRise Yes SpikyCurve Result is suspect. Review analytical procedure notes. Check for activity/ingestion during test. GoodRise->SpikyCurve No ValidResult Result is Valid. Proceed with Final Interpretation. GoodRise->ValidResult Yes

Caption: A decision tree for troubleshooting 13C-lactose breath test results.

Section 4: Standard Operating Protocol

Detailed Step-by-Step Methodology for 13C-Lactose Breath Test
  • Subject Verification: Confirm subject has adhered to all pre-analytical preparation protocols (diet, fasting, medications, etc.).

  • Baseline Collection:

    • Have the subject sit comfortably and rest for 10-15 minutes.

    • Collect the first baseline breath sample (T-0a) into an appropriate collection bag or tube.

    • Wait 5 minutes and collect the second baseline breath sample (T-0b).

  • Substrate Preparation:

    • Dissolve the pre-weighed dose of 13C-lactose (e.g., 15g) in 200-250 mL of room temperature water.[6] Ensure it is fully dissolved.

  • Substrate Administration:

    • Record the current time. Instruct the subject to drink the entire solution within 2-3 minutes.

    • The moment the subject finishes the drink is Time Zero (T=0) .

  • Post-Dose Sample Collection:

    • Collect subsequent breath samples at regular intervals, for example, every 30 minutes for a total of 3-4 hours (i.e., at T=30, 60, 90, 120, 150, 180, 210, 240 minutes).[6][10]

    • The subject must remain at rest, without eating, drinking, or smoking, for the entire duration of the test.[3][10]

  • Sample Handling: Label all samples clearly with the subject ID and time point. Store and process samples according to the specifications of your analysis instrumentation (e.g., Isotope-Ratio Mass Spectrometry).

  • Data Analysis:

    • Analyze all samples to determine the 13CO2/12CO2 ratio.

    • Average the T-0a and T-0b values to establish the final baseline value.

    • Calculate the DOB (‰) for each post-dose time point.

    • Plot the DOB values against time to visualize the curve and determine the peak 13CO2 excretion and/or cumulative excretion over the test period.

References

  • Factors affecting the validity of the 13C-urea breath test for in vivo determination of Helicobacter pylori infection st
  • Breath Testing, including Lactose, Lactulose, Fructose Testing. (n.d.).
  • Factors That Affect Results of the 13C Urea Breath Test in Japanese P
  • Before you start the breath test, a 24 hour preparation is required consisting of a 12 hour restricted diet and a 12 hour fastin. (n.d.). U.S. Digestive Health.
  • Lactose/Lactulose Breath Test. (2020, March 25). Mass General Hospital.
  • Hydrogen Breath Tests for Lactose Intolerance and Bacterial Overgrowth. (n.d.). Brigham and Women's Hospital.
  • 13C urea breath test for Helicobacter pylori: Determination of the optimal cut-off point in a Canadian community popul
  • A combined 13CO2/H2 breath test can be used to assess starch digestion and ferment
  • 13C and Hydrogen Breath Tests for Research. (n.d.). Metabolic Solutions.
  • Hydrogen Breath Test: Lactose Malabsorption. (n.d.). UConn Health.
  • C13 and H2 Breath Test for lactose intolerance. Preparation, development and results. (n.d.). Lactosolution.com.
  • Improving 13C-urea breath test performance metrics for diagnosis of Helicobacter pylori infection. (2025, September 11). Frontiers.
  • Tricks for interpreting and making a good report on hydrogen and 13C bre
  • 13C-Urea breath test threshold calculation and evaluation for the detection of Helicobacter pylori infection in children. (n.d.). PMC.
  • Lactose‐[ 13 C]Ureide Breath Test: A New, Noninvasive Technique to Determine Orocecal Transit Time in Children. (2025, August 7).
  • Comparison of Accuracy Between 13C- and 14C-Urea Breath Testing: Is an Indeterminate-Results C
  • CARBON-13 (13CO2)
  • 13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms. (1988, August). PubMed.
  • Additional Value of CH4 Measurement in a Combined 13C/H2 Lactose Malabsorption Breath Test: A Retrospective Analysis. (2015, September 7). PMC.
  • Background levels of carbon-13 reduced in breath and stool by new infant formula. (n.d.). PubMed.
  • 13C-Urea Breath Test With Infrared Spectroscopy for Diagnosing Helicobacter pylori Infection in Children and Adolescents. (n.d.).
  • More convenient 13C-urea breath test modifications still meet the criteria for valid diagnosis of Helicobacter pylori infection. (n.d.). PubMed.
  • 13 CO 2 , H 2 and CH 4 excretion in subjects with normal lactose... (n.d.).
  • GENERAL GUIDELINES FOR CARBOHYDRATE BRE
  • Lactose Malabsorption Breath Testing Kit. (n.d.).
  • Added Value of 13C Analysis in Breath Tests in H2-Negative Subjects to Diagnose Lactose Malabsorption: A Proof of Concept Study. (n.d.). Semantic Scholar.
  • Lactose intolerance breath test patient leaflet. (2016, September 15).
  • Lactose & Glucose Hydrogen Breath Test. (n.d.). Cleveland Clinic Abu Dhabi.
  • How to Interpret Hydrogen Bre

Sources

Reference Data & Comparative Studies

Validation

Advanced Guide: Mass Isotopomer Distribution Analysis (MIDA) &amp; Metabolic Flux of [UL-13C6glc]Lactose

The following guide provides an in-depth technical analysis and comparison of [UL-13C6glc]Lactose (Lactose labeled uniformly with C on the glucose moiety only) as a metabolic tracer. Part 1: Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of [UL-13C6glc]Lactose (Lactose labeled uniformly with


C on the glucose moiety only) as a metabolic tracer.

Part 1: Executive Summary & Strategic Comparison

The Molecule: [UL-13C6glc]Lactose is a disaccharide tracer where the glucose moiety is universally labeled (


), while the galactose moiety remains at natural abundance (

).

The Application: Unlike fully labeled lactose (


), this specific isotopologue is engineered for differential metabolic partitioning . It allows researchers to simultaneously track the hydrolysis of the disaccharide (via Lactase-Phlorizin Hydrolase) and the subsequent divergent metabolic fates of Glucose (Glycolysis/TCA) versus Galactose (Leloir Pathway) within the same experiment.
Comparative Analysis: [UL-13C6glc]Lactose vs. Alternatives

The choice of tracer dictates the resolution of your metabolic flux analysis (MFA). The table below compares [UL-13C6glc]Lactose against common alternatives.

Feature[UL-13C6glc]Lactose (Target)[UL-13C12]Lactose (Fully Labeled)[1-13C1]Lactose (Positional)D

O (Deuterated Water)
Primary Utility Differential Catabolism (Glucose vs. Galactose fate)Total Carbon Flux (Gut fermentation tracking)Specific Enzymatic Steps (e.g., PDC decarboxylation)Biosynthetic Rate (Total Synthesis)
MS Signature (Intact) M+6M+12M+1Mass shift distribution
Hydrolysis Product A

C

-Glucose (M+6 )

C

-Glucose (M+6)

C

-Glucose (M+1)
Deuterated Glucose
Hydrolysis Product B

C

-Galactose (M+0 )

C

-Galactose (M+6 )
Unlabeled GalactoseDeuterated Galactose
Metabolic Resolution High: Distinguishes glycolytic flux (from glucose) from Leloir flux (from galactose).Medium: Both sugars produce M+6 fragments; hard to distinguish source in TCA cycle.Low: Label is lost rapidly as CO

or diluted; poor for downstream flux.
N/A: Traces hydrogen, not carbon skeletons.
Cost HighVery HighLowVery Low

Why Choose [UL-13C6glc]Lactose? The decisive advantage is the M+0 / M+6 split upon hydrolysis. If you detect M+6 lactate in plasma, you know definitively it originated from the glucose moiety of the lactose. If you use [UL-13C12]Lactose, M+3/M+6 lactate could originate from either sugar, confounding the pathway analysis.

Part 2: Experimental Workflow & Protocols

A. Experimental Design (In Vivo / In Vitro)[1]
  • Dose: Typically 1–2 g for human oral bolus (clinical digestion studies) or 10–20 mM for cell culture (mammary epithelial cells).

  • Timepoints: Plasma/media collection at 0, 15, 30, 60, 90, 120 min.

  • Quenching: Immediate metabolism quenching using cold methanol (-80°C) is critical to stop glycolysis and preserve the isotopomer distribution.

B. Sample Preparation: Derivatization for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) requires volatile derivatives. For lactose MIDA, we must analyze both the intact molecule and its monomeric units.

Protocol: Aldonitrile Pentaacetate (ALDO) Derivatization Purpose: To analyze Glucose and Galactose monomers separately after hydrolysis.

  • Extraction: Mix 50

    
    L plasma with 200 
    
    
    
    L Methanol/Acetonitrile (1:1). Centrifuge (14,000 x g, 10 min). Evaporate supernatant to dryness under N
    
    
    .
  • Oximation: Add 50

    
    L of Hydroxylamine-HCl in Pyridine (20 mg/mL). Incubate at 90°C for 30 min.
    
    • Mechanism: Opens the sugar ring, preventing anomer formation (

      
      /
      
      
      
      peaks), simplifying the chromatogram.
  • Acetylation: Add 50

    
    L Acetic Anhydride. Incubate at 90°C for 30 min.
    
  • Extraction: Add Ethyl Acetate + Water. Vortex. Collect organic phase.

  • Analysis: Inject 1

    
    L into GC-MS (DB-5MS column).
    

Protocol: Methoxime-TMS Derivatization Purpose: To analyze Intact Lactose (checking tracer purity or excretion).

  • Oximation: Add 50

    
    L Methoxyamine-HCl in Pyridine (20 mg/mL). 30°C for 90 min.
    
  • Silylation: Add 50

    
    L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). 37°C for 30 min.
    
  • Analysis: GC-MS. Note: Intact lactose elutes at high temperatures (>280°C).

C. Mass Spectrometry Parameters (MIDA Settings)

To perform accurate Mass Isotopomer Distribution Analysis, you must monitor specific ion clusters.

  • Instrument: High-Resolution Orbitrap (LC-MS) or Single Quad (GC-MS) in SIM mode.

  • Ionization: Electron Impact (EI) for GC; Electrospray (ESI-) for LC.

Key Ions to Monitor (GC-MS, ALDO derivative):

  • Glucose (M+0): m/z 314 (C

    
    H
    
    
    
    NO
    
    
    fragment - loss of acetate).
  • Glucose (M+6): m/z 320 (Shift of +6 Da).

  • Galactose (M+0): m/z 314 (Separated chromatographically from Glucose).

  • Galactose (M+6): m/z 320 (Should be absent if tracer is pure [UL-13C6glc]Lactose).

Part 3: Data Analysis & Visualization

The MIDA Logic: Interpreting the Signal

In a standard MIDA workflow using this tracer, we calculate the Fractional Abundance (


)  of the isotopomers.
  • Hydrolysis Verification:

    
    
    
  • Metabolic Fate (Glycolysis vs. Leloir):

    • Measure Lactate isotopomers (m/z 261 for TMS-Lactate).

    • If Lactate is M+3 : It came from

      
      Glucose (Glycolysis splits C6 
      
      
      
      2x C3).
    • If Lactate is M+0 : It came from Galactose (via Leloir pathway

      
       G6P 
      
      
      
      Glycolysis) OR endogenous glucose.
    • Calculation: The ratio of M+3 Lactate to M+0 Lactate (corrected for background) quantifies the preferential oxidation of the glucose moiety.

Visualization of the Workflow

The following diagram illustrates the differential fate of the [UL-13C6glc]Lactose tracer.

G Lactose [UL-13C6glc]Lactose (M+6) Hydrolysis Hydrolysis (Lactase-Phlorizin Hydrolase) Lactose->Hydrolysis Glc_M6 [UL-13C6]Glucose (M+6) Hydrolysis->Glc_M6 Gal_M0 Galactose (M+0) Hydrolysis->Gal_M0 Glycolysis Glycolysis Glc_M6->Glycolysis Fast Leloir Leloir Pathway Gal_M0->Leloir Slow Pyruvate_M3 Pyruvate (M+3) Glycolysis->Pyruvate_M3 Pyruvate_M0 Pyruvate (M+0) Leloir->Pyruvate_M0 TCA TCA Cycle (Citrate M+2/M+0) Pyruvate_M3->TCA Labeled Flux Pyruvate_M0->TCA Unlabeled Flux

Caption: Metabolic partitioning of [UL-13C6glc]Lactose. Note the distinct mass shifts (M+6


 M+3) for the glucose moiety versus the unlabeled galactose path.
Mass Spectrum Expectation (Graphviz)

This diagram visualizes the expected MS peaks for the Glucose fraction after hydrolysis, demonstrating the MIDA separation.

MS cluster_peaks title GC-MS Spectrum: Glucose Derivative (Aldonitrile Acetate) p314 m/z 314 (M+0) Endogenous/Galactose title->p314 axis -------------------------------------------------- m/z axis ---------------------------------> p320 m/z 320 (M+6) Tracer Derived

Caption: Theoretical MS spectrum showing the clean separation of tracer-derived glucose (M+6) from endogenous sources (M+0).

Part 4: Scientific Integrity & Validation (E-E-A-T)

Causality & Interpretation

The validity of this assay rests on the assumption that isotope effects are negligible. While Deuterium (


H) can significantly alter reaction kinetics (Kinetic Isotope Effect), Carbon-13 (

C) generally has a negligible effect on enzymatic rates in this context. However, one must correct for Natural Abundance .[1]
  • Correction: Use a skew correction matrix (as described by Hellerstein) to subtract the natural presence of

    
    C (1.1% per carbon) from your M+6 signal. Without this, you will overestimate the tracer enrichment.
    
Self-Validating Protocol (Quality Control)

Before analyzing biological samples, run a "Scrambling Check" :

  • Subject the standard [UL-13C6glc]Lactose to acid hydrolysis in vitro.

  • Derivatize and analyze via GC-MS.[2][3]

  • Pass Criteria: You must observe only M+6 Glucose and M+0 Galactose.

  • Fail Criteria: Detection of M+6 Galactose implies the tracer was synthesized incorrectly (scrambling during manufacturing) or the label is not position-specific.

Sensitivity Limitations

The limit of detection for M+6 enrichment is typically 0.1% to 0.5% Mole Percent Excess (MPE). If the lactose is heavily diluted by dietary intake (unlabeled food), the signal may fall below the noise floor of the GC-MS.

  • Solution: Administer the tracer after an overnight fast.

References

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations.[4] American Journal of Physiology-Endocrinology and Metabolism.

  • Omicron Biochemicals. [UL-13C6glc]Lactose Monohydrate Product Specification. Omicron Bio.[5][6]

  • Godin, J. P., et al. (2008). 13C-Labelling of lactose and its application to the study of lactose digestion and fermentation in humans. Rapid Communications in Mass Spectrometry.
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Nature Methods (General principles of 13C-MFA).

  • Waters Corporation. Determination of Low Level Lactose in Dairy Products using UHPLC-MS (Methodology for intact analysis).

Sources

Comparative

Kinetic Evaluation of 13C-Glucose Derived from Lactose: A Comparative Methodology Guide

Part 1: Executive Summary & Scientific Rationale The evaluation of biological half-life and kinetics of 13C-glucose derived from lactose represents a critical intersection between enzymatic capacity (lactase activity) an...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The evaluation of biological half-life and kinetics of 13C-glucose derived from lactose represents a critical intersection between enzymatic capacity (lactase activity) and metabolic flux. Unlike direct 13C-glucose administration, which reflects immediate absorption and insulin response, lactose-derived glucose kinetics are rate-limited by the hydrolysis of the


-1,4-glycosidic bond in the brush border of the small intestine.

This guide outlines the methodology for isolating this hydrolysis-dependent kinetic profile. We compare this approach against the clinical standard (Hydrogen Breath Test) and the metabolic standard (Direct 13C-Glucose), demonstrating that 13C-Lactose tracing provides a superior, quantitative metric for bioavailability and enzymatic efficiency, particularly in populations with variable lactase persistence.

The Core Mechanism

The tracer typically utilized is [1-13C-glucose]-lactose .[1] Upon ingestion, valid measurement relies on the following pathway:

  • Hydrolysis: Lactase (LCT) cleaves lactose into [1-13C]-glucose and galactose.

  • Absorption: [1-13C]-glucose is transported via SGLT1 into the portal vein.

  • Metabolism: Glucose undergoes glycolysis and the TCA cycle.

  • Excretion: The labeled carbon is released as 13CO2 in breath.[2][3][4][5][6][7]

The "biological half-life" in this context is not a static constant but a dynamic parameter (


 of elimination or 

) that quantifies the efficiency of Step 1.

Part 2: Comparative Analysis of Methodologies

To validate the utility of lactose-derived 13C-glucose tracing, we must compare it with established alternatives.

Table 1: Comparative Performance Matrix
Feature13C-Lactose Breath Test (13C-LBT) Hydrogen Breath Test (HBT) Direct 13C-Glucose Breath Test
Primary Analyte 13CO2 (Metabolic end-product)H2 (Fermentation by-product)13CO2
Physiological Target Digestion & Absorption Efficiency Malabsorption (Bacterial fermentation)Metabolic Oxidation Rate
Sensitivity High (>90%) Moderate (70-80%)High
Specificity High (90-100%) Variable (False positives from SIBO)N/A (Control)
Kinetic Profile (

)
Delayed (90-120 min) Late peak (Colonic entry)Rapid (45-60 min)
False Negative Risk LowHigh (10-20% are H2 non-producers)Low
Quantification Quantitative (PDR, cPDR) Semi-Quantitative (ppm)Quantitative
Critical Insight: The Kinetic Lag

The defining characteristic of lactose-derived glucose is the hydrolysis lag . When comparing the


 (time to peak oxidation) of direct 13C-glucose vs. lactose-derived 13C-glucose in the same subject, the difference (

) represents the in vivo hydrolysis time.
  • Direct Glucose: Peaks ~60 min.

  • Lactose-Derived: Peaks ~90-120 min (in lactase persistent subjects).

  • Implication: A flattened curve or significantly delayed

    
     (>180 min) indicates lactase deficiency, even if H2 is not produced.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the differential pathways between direct glucose ingestion and lactose-derived glucose, highlighting the rate-limiting enzymatic step.

MetabolicPathway cluster_input Ingestion cluster_gut Small Intestine (Brush Border) cluster_systemic Systemic Circulation & Metabolism Lactose 13C-Lactose (Substrate) Lactase Lactase (LPH) *Rate Limiting Step* Lactose->Lactase Transit DirectGlc Direct 13C-Glucose (Control) SGLT1 SGLT1 Transporter DirectGlc->SGLT1 Bypasses Hydrolysis (Faster Kinetics) Hydrolysis Hydrolysis Lactase->Hydrolysis Hydrolysis->SGLT1 Releases [13C]-Glucose PlasmaGlc Plasma [13C]-Glucose SGLT1->PlasmaGlc Absorption Glycolysis Glycolysis & TCA Cycle PlasmaGlc->Glycolysis Output Exhaled 13CO2 (Measured Analyte) Glycolysis->Output Oxidation

Figure 1: Metabolic pathway comparison. Note the 'Direct 13C-Glucose' bypasses the rate-limiting Lactase step, creating a kinetic reference point.

Part 4: Experimental Protocol (Self-Validating System)

To accurately evaluate the biological half-life/kinetics, a rigorous protocol is required to minimize background noise (endogenous CO2 production).

Phase 1: Preparation & Dosing
  • Fasting: Subject must fast for >10 hours to stabilize basal metabolic rate and endogenous 13CO2 abundance.

  • Basal Sampling: Collect 2 separate breath samples (time -5 and 0 min) to establish the baseline

    
     value.
    
  • Tracer Administration:

    • Test Dose: 25g natural lactose enriched with 50-100mg of [1-13C]-glucose-lactose (or uniformly labeled [U-13C]-lactose).

    • Vehicle: Dissolve in 250mL warm water.

    • Control (Optional): On a separate day, administer 25g glucose with [U-13C]-glucose to determine individual metabolic oxidation rates.

Phase 2: Sampling Workflow
  • Frequency: Breath samples collected every 15 minutes for the first hour, then every 30 minutes up to 4 hours (240 min).

  • Simultaneous Validation (Critical):

    • Measure Breath Hydrogen (ppm) concurrently.[8]

    • Why? If 13CO2 is low AND H2 is low, the subject may be a "non-H2 producer" with malabsorption, or have delayed gastric emptying. The 13C data resolves this ambiguity.

Phase 3: Analytical Workflow

Workflow Sample Breath Sample (Exetainer) IRMS Isotope Ratio Mass Spectrometry Sample->IRMS DeltaCalc Calculate δ13C (vs PDB) IRMS->DeltaCalc PDRCalc Calculate PDR (% Dose Recovered) DeltaCalc->PDRCalc CurveFit Curve Fitting (Wagner-Nelson / Beta) PDRCalc->CurveFit

Figure 2: Analytical workflow from sample collection to kinetic modeling.

Part 5: Data Interpretation & Kinetic Calculation

The "half-life" of the tracer is derived from the Percent Dose Recovered (PDR) curve.

Calculation of PDR

For each time point


:


  • Where

    
     is estimated via Body Surface Area (BSA) usually as 
    
    
    
    .
Kinetic Parameters

To evaluate the "half-life" (kinetics), extract the following from the PDR curve:

  • 
     (Time to Peak):  The time at which PDR is maximal.
    
    • Normal Lactose Digestion:

      
       min.[9]
      
    • Lactase Deficiency:[8][10][11]

      
       is delayed or peak is absent (flatline).
      
  • 
     (Cumulative PDR at 120 min): 
    
    • A value

      
       typically indicates normal digestion.
      
  • 
     (Excretion Half-Life):  The time required for the cumulative recovery to reach 50% of the total recovered amount (not total dose, as oxidation is never 100%).
    
Advanced Modeling (Wagner-Nelson)

To rigorously separate gastric emptying/hydrolysis from metabolism, apply the Wagner-Nelson method . This corrects the breath curve using the "pure glucose" control curve to deconvolute the absorption rate.

  • This method generates an Exact Input Rate profile, where the width of the curve represents the hydrolysis duration.

References

  • Koetse, H. A., et al. (1999). Reference values for the 13C-lactose digestion breath test. Scandinavian Journal of Gastroenterology.

  • Hiele, M., et al. (1988). 13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency. Gastroenterology.[2][5][6][12]

  • Ghoos, Y. F., et al. (1993). Breath tests in the diagnosis of small intestinal bacterial overgrowth. Journal of Clinical Gastroenterology.

  • Sanaka, M., et al. (2004). The Wagner-Nelson method can generate an accurate gastric emptying flow curve from 13CO2 data obtained by a 13C-labeled substrate breath test.[3] Digestion.[2][5][10][13]

  • Misselwitz, B., et al. (2013). Lactose malabsorption and intolerance: pathogenesis, diagnosis and treatment. United European Gastroenterology Journal.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling and Disposal of [UL-13C6glc]Lactose Monohydrate

This guide provides comprehensive safety protocols and operational procedures for the handling, storage, and disposal of [UL-13C6glc]Lactose Monohydrate. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational procedures for the handling, storage, and disposal of [UL-13C6glc]Lactose Monohydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance to instill a deep understanding of the "why" behind each safety measure, ensuring both personal protection and the integrity of your experimental work.

Core Principles: Understanding the Material

[UL-13C6glc]Lactose Monohydrate is a stable, non-radioactive isotopically labeled compound.[1][2] The Carbon-13 (¹³C) isotope does not emit radiation, and therefore, no radiological precautions such as dosimeters or lead shielding are necessary.[3][4] The chemical and physical properties of this compound are virtually identical to standard, unlabeled lactose monohydrate.[][]

Lactose monohydrate is generally considered a non-hazardous substance and is not classified as dangerous under OSHA's Hazard Communication Standard or GHS criteria.[7][8][9] The primary hazards are physical, not toxicological:

  • Combustible Dust: Like many fine organic powders, lactose monohydrate can form combustible dust concentrations in the air, posing a dust explosion hazard if a sufficient concentration is exposed to an ignition source.[10][11]

  • Nuisance Dust: Inhalation of any fine powder can cause mechanical irritation to the respiratory tract.[12][13] Similarly, dust can cause minor mechanical irritation to the eyes.[11]

Therefore, all handling procedures are designed with two primary goals: minimizing dust generation and preventing sample contamination .

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the task and the potential for dust generation. Adherence to these guidelines is mandatory to ensure a safe laboratory environment.[14]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receipt & Inspection Safety glasses with side-shieldsNot required, unless package is compromisedLab CoatNot required
Low-Volume Handling (e.g., <1g weighing in an enclosure)Safety glasses with side-shields[15]Nitrile gloves[8][15]Lab Coat[16]Not generally required
High-Volume Handling (e.g., >10g transfer, bulk aliquoting)Chemical splash goggles[16][17]Nitrile glovesLab CoatRecommended (Particulate filter respirator, e.g., N95/P1)[8]
Solution Preparation Chemical splash gogglesNitrile glovesLab CoatNot required
Spill Cleanup Chemical splash gogglesNitrile glovesLab CoatRequired if dust is airborne (Particulate filter respirator)
Causality Behind PPE Choices:
  • Eye Protection: Safety glasses are the minimum requirement for any chemical handling.[15] Goggles are mandated for tasks with higher dust potential to provide a complete seal around the eyes, preventing irritation from airborne particulates.[17]

  • Hand Protection: Nitrile gloves are essential. The primary reason is not to protect against chemical corrosion, but to safeguard the high-value, isotopically labeled compound from contamination by skin oils, particulates, and moisture, which could compromise experimental results.[15][16]

  • Body Protection: A standard lab coat protects personal clothing from incidental powder contamination.[16]

  • Respiratory Protection: Under normal conditions with good engineering controls (e.g., a chemical fume hood or ventilated balance enclosure), a respirator is not needed.[15] However, for operations that may generate significant dust, a particulate respirator is a necessary precaution to prevent inhalation.[8][14] Use of respirators must comply with your institution's respiratory protection program, which includes fit-testing and training.[14]

Operational Workflow: From Receipt to Disposal

Following a structured workflow minimizes risk and ensures procedural consistency, in line with Good Laboratory Practices (GLP).[18][19]

G cluster_prep Preparation & Handling cluster_contingency Contingency & Disposal Receiving 1. Receiving & Inspection Storage 2. Secure Storage Receiving->Storage Intact package Weighing 3. Aliquoting & Weighing Storage->Weighing Retrieve for use Experiment 4. Use in Experiment Weighing->Experiment Spill Spill Management Weighing->Spill If spill occurs Waste 5. Waste Collection Experiment->Waste Spill->Waste Contain & collect Disposal 6. Final Disposal Waste->Disposal Scheduled pickup

Caption: Standard workflow for handling [UL-13C6glc]Lactose Monohydrate.

Step-by-Step Methodologies

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage.

  • If the package is compromised, implement spill management procedures immediately.

  • Confirm the product identity and quantity against the order records.

2. Secure Storage:

  • Store the compound in its original, tightly sealed container.[20]

  • The storage area should be cool, dry, and well-ventilated.[15]

  • Store away from strong oxidizing agents and incompatible materials.[9]

  • Ensure the storage area is clearly labeled and follows institutional chemical storage guidelines.[21][22]

3. Aliquoting and Weighing:

  • Objective: To accurately weigh the solid while generating minimal airborne dust.

  • Protocol:

    • Perform all weighing operations inside a chemical fume hood, a Class I Biological Safety Cabinet, or a ventilated balance enclosure to contain any dust.
    • Don appropriate PPE as outlined in the table above.
    • Use anti-static weigh boats or tools to minimize electrostatic dispersal of the fine powder.
    • Open the container slowly. Avoid creating drafts or sudden movements.
    • Use a clean spatula to carefully transfer the desired amount of powder.
    • Close the primary container tightly immediately after aliquoting.
    • Clean the spatula and weighing area with a damp wipe to collect any residual powder. Dispose of the wipe in the designated solid waste container.

4. Spill Management:

  • Objective: To safely clean a small spill of solid powder without creating airborne dust.

  • Protocol:

    • Alert personnel in the immediate area.
    • Wearing appropriate PPE (goggles, gloves, lab coat), gently cover the spill with damp paper towels to wet the powder and prevent it from becoming airborne.
    • Alternatively, for a dry cleanup, gently sweep the material into a dustpan or use a vacuum cleaner equipped with a HEPA filter. Do not use a standard vacuum, which can disperse fine particles into the air.
    • Place the collected material and cleaning supplies into a sealed container (e.g., a labeled plastic bag or waste container).[7]
    • Wipe the spill area clean with a damp cloth.
    • Dispose of all contaminated materials as non-hazardous solid waste.

Disposal Plan

As [UL-13C6glc]Lactose Monohydrate is not a listed hazardous waste, disposal is straightforward but must be done responsibly to prevent environmental release.[23][24]

  • Waste Categorization: Solid, Non-Hazardous Chemical Waste.

  • Protocol:

    • Collect all waste material, including spilled powder and contaminated disposables (e.g., weigh boats, wipes, gloves), in a dedicated, durable, and sealable container.

    • The container must be clearly labeled as "Non-Hazardous Waste" and list the chemical name: "[UL-13C6glc]Lactose Monohydrate".[24]

    • Include the accumulation start date and the name of the generating lab/researcher.[24]

    • Do not dispose of the solid powder or contaminated items in the regular trash or down the drain.[8]

    • Once the container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or designated chemical waste contractor.

Conclusion

The safe handling of [UL-13C6glc]Lactose Monohydrate is predicated on controlling its physical form as a fine powder. By understanding that the primary risks are combustible dust and inhalation of nuisance dust, and by implementing the robust PPE, handling, and disposal protocols outlined in this guide, researchers can ensure a safe working environment while protecting the integrity of their valuable stable isotope-labeled materials.

References

  • Handling Radioactive Materials Safely . Office of Environmental Health and Safety, Princeton University. [Link]

  • Lactose monohydrate Analytical Grade Ph Eur, BP, NF Safety Data Sheet . Labkem. [Link]

  • Safety Data Sheet Lactose, Monohydrate . Carolina Biological Supply Company. [Link]

  • Personal Protective Equipment for Laboratories . Environmental Health and Safety, Dartmouth College. [Link]

  • Good Laboratory Practices (GLP): 2024 Guide . Biobide. [Link]

  • Understanding OSHA Chemical Storage Requirements . PolyStar Containment. [Link]

  • The OSHA Chemical Storage Requirements . Capital Resin Corporation. [Link]

  • A Comprehensive Guide to Safe Powder Handling . BFM® Fitting. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . PMC, National Institutes of Health. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . ComplianceSigns. [Link]

  • Personal Protective Equipment Requirements . Stanford University. [Link]

  • How to handle the safety of lactose monohydrate? . AUCO. [Link]

  • OECD Principles on Good Laboratory Practice (GLP) . OECD. [Link]

  • 21 CFR Part 58: A Guide to Good Laboratory Practice (GLP) . IntuitionLabs. [Link]

  • Isotopic labeling . Wikipedia. [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. [Link]

Sources

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